molecular formula C8H17N B1595304 N-cycloheptyl-N-methylamine CAS No. 42870-65-5

N-cycloheptyl-N-methylamine

Cat. No.: B1595304
CAS No.: 42870-65-5
M. Wt: 127.23 g/mol
InChI Key: LRXSDHDEISIWQB-UHFFFAOYSA-N
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Description

N-cycloheptyl-N-methylamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylcycloheptanamine
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InChI

InChI=1S/C8H17N/c1-9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXSDHDEISIWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00298521
Record name N-cycloheptyl-N-methylamine
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Molecular Weight

127.23 g/mol
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CAS No.

42870-65-5
Record name N-Methylcycloheptanamine
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Record name 42870-65-5
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Record name N-cycloheptyl-N-methylamine
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Record name N-Methylcycloheptanamine hydrochloride
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Foundational & Exploratory

N-cycloheptyl-N-methylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cycloheptyl-N-methylamine for Research and Development Professionals

Abstract

This compound is a secondary aliphatic amine featuring a seven-membered cycloalkyl ring and an N-methyl substituent. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly within the domain of drug discovery and development. As a lipophilic secondary amine, it serves as a valuable building block and structural motif in medicinal chemistry, where such scaffolds are integral to modulating the physicochemical and pharmacokinetic properties of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking detailed information on this compound.

Molecular Profile and Physicochemical Properties

This compound, with the CAS Registry Number 42870-65-5, is structurally defined by a methyl group and a cycloheptyl group attached to a nitrogen atom.[1] Its fundamental properties are crucial for its application in chemical synthesis and material science.

The molecular formula of this compound is C₈H₁₇N.[1][2] This composition gives it a molecular weight of approximately 127.23 g/mol .[1][2] The IUPAC name for this compound is N-methylcycloheptanamine.[1]

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NPubChem[1], ChemSynthesis[2]
Molecular Weight 127.23 g/mol PubChem[1], ChemSynthesis[2]
Monoisotopic Mass 127.1361 DaPubChem[1]
IUPAC Name N-methylcycloheptanaminePubChem[1]
CAS Number 42870-65-5PubChem[1]
SMILES CNC1CCCCCC1PubChem[1]
InChIKey LRXSDHDEISIWQB-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Synthesis and Purification

The synthesis of N-substituted cycloalkylamines is a cornerstone of organic and medicinal chemistry. For this compound, one of the most efficient and widely applicable methods is reductive amination . This process involves the reaction of a carbonyl compound, in this case, cycloheptanone, with a primary amine (methylamine) to form an intermediate imine, which is subsequently reduced to the target secondary amine. This method is favored for its high yields and operational simplicity.[3]

Representative Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq) in a suitable solvent such as methanol. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add a solution of methylamine (1.1 eq, typically as a solution in methanol or THF) dropwise to the cooled cycloheptanone solution. The reaction is often facilitated by a mild acid catalyst to promote imine formation.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the N-methylcycloheptanimine intermediate.

  • Reduction: Cool the mixture again to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The choice of a mild reducing agent like NaBH₄ is critical as it selectively reduces the imine C=N bond without affecting the carbonyl group if any unreacted starting material remains.

  • Quenching and Extraction: After the reduction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products Cycloheptanone Cycloheptanone Imine_Formation Step 1: Imine Formation (Methanol, RT) Cycloheptanone->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Intermediate N-methylcycloheptanimine (Intermediate) Imine_Formation->Intermediate Forms Reduction Step 2: Reduction (NaBH4) Final_Product This compound Reduction->Final_Product Intermediate->Reduction Reduced by

Caption: Reductive amination workflow for this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for this compound are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like N-methylcyclohexylamine.[4]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a sharp singlet for the N-methyl (N-CH₃) protons, typically in the range of 2.2-2.6 ppm.[4] The proton on the carbon attached to the nitrogen (N-CH) would appear as a multiplet further downfield. The remaining 12 protons on the cycloheptyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm).

  • ¹³C NMR Spectroscopy : The carbon atom of the N-methyl group will produce a distinct signal. The carbon of the cycloheptyl ring bonded to the nitrogen will be deshielded and appear at a chemical shift approximately 20 ppm further downfield than the other ring carbons.[4] Due to the symmetry of the cycloheptyl ring, four distinct signals are expected for the ring carbons in a standard broadband-decoupled spectrum.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z corresponding to the compound's exact mass (128.1434).[5] Common fragmentation patterns would involve the loss of a methyl group (M-15) or cleavage of the cycloheptyl ring.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a C-N stretching absorption in the 1250-1020 cm⁻¹ region. A key diagnostic feature for this secondary amine is the absence of the characteristic N-H stretching bands typically seen between 3300 and 3500 cm⁻¹ for primary and some secondary amines.

Applications in Drug Discovery and Development

N-methylated amines are a prevalent structural motif in a vast number of pharmaceuticals.[6][7] The incorporation of small alkyl groups on a nitrogen atom is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties.

  • Pharmacophore Scaffolding : The this compound core can serve as a foundational scaffold. The nitrogen atom provides a basic center, which is often crucial for interaction with biological targets like receptors and enzymes and for improving aqueous solubility through salt formation.

  • Modulation of Physicochemical Properties : The cycloheptyl group imparts significant lipophilicity (fat-solubility) to a molecule. This property is critical for influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross cell membranes and the blood-brain barrier.

  • Chemical Intermediate : As a functionalized building block, it can be used in the synthesis of more complex molecules. The secondary amine provides a reactive site for further elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.[8] The N-methyl and related N,N-dimethylamine moieties are found in numerous FDA-approved drugs, highlighting their importance and therapeutic relevance.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1]

  • Hazards Identification :

    • H315 : Causes skin irritation.[1]

    • H318/H319 : Causes serious eye damage or irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Handling : All manipulations should be performed in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity with established molecular properties. While its direct applications are not extensively documented, its structural components—a lipophilic cycloalkyl ring and a secondary N-methylamine group—make it a compound of significant interest for synthetic and medicinal chemistry. Its synthesis is straightforward via established methods like reductive amination, and its structure can be readily confirmed using standard spectroscopic techniques. For researchers and drug development professionals, this compound represents a valuable building block for creating novel molecules with tailored physicochemical and pharmacological profiles.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of N-cycloheptyl-N-methylamine, a representative secondary cycloalkylamine, and its structurally related analogs. While specific research on the title compound is limited, this paper synthesizes data from the broader class of cycloalkylamines to build a robust profile covering its physicochemical properties, synthesis, and potential pharmacological applications. By examining structure-activity relationships (SAR) within this chemical class, we elucidate the likely biological targets, focusing on monoamine transporters and oxidase enzymes, which are critical in neuropharmacology. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and therapeutic potential of this important chemical scaffold.

Introduction: The Cycloalkylamine Scaffold in Medicinal Chemistry

Cycloalkylamines represent a class of aliphatic amines where the nitrogen atom is appended to a saturated carbocyclic ring.[1] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and lipophilic character imparted by the cycloalkyl group. These features can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity to biological targets.[2]

This compound (IUPAC name: N-methylcycloheptanamine) serves as an exemplary, yet underexplored, member of this class. The combination of a seven-membered cycloheptyl ring and a secondary N-methyl amine group presents a unique steric and electronic profile. The "magic methyl" group, a common strategic addition in drug design, can enhance potency and improve metabolic stability.[3][4] This guide will delve into the known characteristics of this compound and extrapolate its potential from well-documented analogs, particularly those with smaller cycloalkane rings, to provide a predictive framework for its utility in drug discovery.

Physicochemical and Structural Profile

The physicochemical properties of a compound are foundational to its behavior in biological systems. Here, we summarize the computed properties of this compound and compare them with its smaller-ring analogs, N-cyclohexylmethyl-N-methylamine and N-cyclohexyl-N-methylamine.

Core Compound: this compound

This compound is identified by the CAS number 42870-65-5.[5][6] It is a secondary amine with a flexible seven-membered ring, which can adopt multiple low-energy conformations. This conformational flexibility can be critical for its interaction with the binding pockets of protein targets.

Comparative Physicochemical Data

The data presented below highlights how ring size and structure influence key molecular descriptors. These parameters are crucial for predicting properties like solubility, permeability, and oral bioavailability.

PropertyThis compoundN-cyclohexylmethyl-N-methylamineN-cyclohexyl-N-methylamine
CAS Number 42870-65-5[5]25756-29-0[7]100-60-7[8]
Molecular Formula C₈H₁₇N[5][6]C₈H₁₇N[7]C₇H₁₅N[8]
Molecular Weight 127.23 g/mol [5][6]127.23 g/mol [7]113.20 g/mol [8]
IUPAC Name N-methylcycloheptanamine[5]1-cyclohexyl-N-methylmethanamine[7]N-methylcyclohexanamine[8]
XLogP3 (Computed) 2.1[5]2.2[7]1.538[8]
Topological Polar Surface Area 12 Ų[5][7]12 Ų[7]Not Available
Hydrogen Bond Donor Count 1[5][7]1[7]Not Available
Hydrogen Bond Acceptor Count 1[5][7]1[7]Not Available
Rotatable Bond Count 1[5]2[7]Not Available
Boiling Point (K) Not Available[6]Not Available422.20 K[8]

Data sourced from PubChem and Cheméo databases.

Synthesis and Methodologies

The synthesis of secondary amines like this compound is a well-established area of organic chemistry. The most common and industrially scalable approach is reductive amination.[9][10] This method offers high yields and good control over product purity by forming an intermediate imine that is subsequently reduced.[10]

Synthetic Workflow: Reductive Amination

The logical flow for synthesizing this compound via reductive amination of cycloheptanone is outlined below. This workflow ensures a controlled reaction, efficient purification, and thorough characterization of the final product.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reactants 1. Combine Cycloheptanone, Methylamine, and Solvent (MeOH) imine 2. Stir at Room Temperature (Imine Formation) reactants->imine Equilibrium reduction 3. Add NaBH4 Portion-wise (Imine Reduction) imine->reduction Irreversible quench 4. Quench with H2O reduction->quench extract 5. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 6. Dry, Filter, and Concentrate extract->dry purify 7. Purify via Distillation or Chromatography dry->purify characterize 8. Characterize Product (NMR, MS, IR) purify->characterize

Fig. 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cycloheptanone and methylamine.

Materials:

  • Cycloheptanone (1.0 eq)

  • Methylamine (40% solution in H₂O, 1.2 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Deionized water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in methanol. Add the methylamine solution (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours.

    • Rationale: This step allows for the equilibrium formation of the corresponding imine/enamine intermediate. Methanol is an effective solvent for all reactants.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Rationale: Portion-wise addition of the reducing agent controls the exothermic reaction. NaBH₄ is a mild and selective reagent that efficiently reduces the C=N bond of the imine without significantly reducing the starting ketone.[9]

  • Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

    • Rationale: Quenching with water destroys any unreacted NaBH₄. Extraction isolates the amine product from the aqueous phase containing inorganic salts.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

    • Rationale: The brine wash removes residual water. Final purification is essential to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Potential and Structure-Activity Relationships (SAR)

Inhibition of Monoamine Transporters

A key area of interest for cycloalkylamines is the inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11] Compounds that inhibit the reuptake of these neurotransmitters are effective treatments for major depressive disorder and other psychiatric conditions.[11]

  • SAR Insights: Research on cyclohexylarylamine derivatives has shown that the cycloalkyl moiety plays a crucial role in binding to these transporters.[11] The N-methyl group is often optimal for potency.[12] The larger, more lipophilic cycloheptyl group in this compound, compared to a cyclohexyl group, may enhance binding affinity through increased van der Waals interactions within the hydrophobic pockets of the transporter proteins.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters.[12] Inhibitors of these enzymes are used as antidepressants and for the treatment of Parkinson's disease.[12] Several simple amines, including N-2-Cyclohexylethyl-N-methylamine, have been identified as MAO inhibitors.[13] The tranylcypromine scaffold, which features a cyclopropylamine, is a classic example of a potent MAO inhibitor, highlighting the importance of small cycloalkyl rings in this context.[12]

  • SAR Insights: The potency of amine-based MAO inhibitors is highly dependent on the substitution pattern on the nitrogen atom and the nature of the alkyl group.[12] While smaller rings like cyclopropane are well-known, the activity of larger rings is less characterized. It is plausible that this compound could exhibit inhibitory activity against MAO-A or MAO-B, a hypothesis that warrants experimental validation.

Potential Mechanism of Action at the Synapse

The diagram below illustrates the key components of a monoaminergic synapse and highlights the potential points of intervention for a cycloalkylamine-based therapeutic agent.

G Potential Sites of Action for Cycloalkylamines cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicles (containing NTs) synapse Synaptic Cleft Neurotransmitters (NTs) (Serotonin, Dopamine, etc.) vesicle->synapse Release reuptake Reuptake Transporter (SERT, NET, DAT) mao Monoamine Oxidase (MAO) reuptake->mao Degradation Pathway synapse->reuptake Reuptake receptor Postsynaptic Receptors synapse->receptor Binding inhibitor This compound (Hypothesized Action) inhibitor->reuptake Inhibits inhibitor->mao Inhibits

Fig. 2: Hypothesized mechanism of action at a monoaminergic synapse.

Toxicological and Safety Profile

According to aggregated GHS data from the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[5]

  • Serious Eye Damage/Irritation (H318/H319): Causes serious eye damage or irritation.[5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5]

These hazards are typical for small, basic amines and necessitate handling with appropriate personal protective equipment (PPE), including gloves, safety glasses, and use within a fume hood. A full toxicological profile, including chronic exposure and cytotoxicity data, is not currently available and would be a required component of any formal drug development program. For comparison, the related compound (Cyclohexylmethyl)(methyl)amine is listed as harmful if swallowed and causes serious eye damage.[7]

Conclusion and Future Directions

This compound is a structurally intriguing secondary amine whose full potential in medicinal chemistry remains to be unlocked. While direct experimental data on its pharmacology is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a modulator of monoamine signaling.

Key takeaways include:

  • The compound can be synthesized efficiently via established methods like reductive amination.

  • Its physicochemical properties place it within a favorable range for potential drug candidates.

  • The primary hypothesized targets are monoamine transporters (SERT, NET, DAT) and monoamine oxidase (MAO) enzymes, both of which are high-value targets for neurological and psychiatric disorders.

Future research should focus on:

  • Systematic Synthesis and Screening: A focused synthesis of this compound and a library of related analogs (e.g., varying the cycloalkyl ring size from C3 to C8 and exploring different N-substituents) is warranted.

  • In Vitro Pharmacological Profiling: This library should be screened against a panel of monoamine transporters and MAO enzymes to establish potency and selectivity.

  • ADMET Profiling: Promising lead compounds would require comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-likeness.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of the this compound scaffold and its contribution to the next generation of CNS-acting agents.

References

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Methodological & Application

Synthesis of N-cycloheptyl-N-methylamine: A Detailed Guide to Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cycloheptyl-N-methylamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Its synthesis is a critical step in the development of new chemical entities. Reductive amination stands out as one of the most efficient and widely used methods for the preparation of such amines.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via reductive amination. We will delve into the underlying mechanism, present detailed, field-proven protocols using different reducing agents, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.

Understanding the Reductive Amination Pathway

Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, from cycloheptanone) into an amine through an intermediate imine or iminium ion.[4][5] The overall process involves two key steps that can often be performed in a single reaction vessel ("one-pot"):

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of cycloheptanone. This is typically carried out under neutral or weakly acidic conditions, which facilitates the dehydration of the intermediate hemiaminal to form a Schiff base (imine). Protonation of the imine nitrogen leads to the formation of a highly electrophilic iminium ion.

  • Reduction: The iminium ion is then reduced by a suitable reducing agent to yield the final secondary amine, this compound. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[1][3]

Reductive_Amination_Mechanism ketone Cycloheptanone step1 Nucleophilic Attack ketone->step1 amine Methylamine amine->step1 reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) step3 Reduction reducing_agent->step3 hemiaminal Hemiaminal Intermediate step2 Dehydration hemiaminal->step2 iminium Iminium Ion iminium->step3 product This compound step1->hemiaminal + H⁺ step2->iminium - H₂O step3->product

Caption: General mechanism of reductive amination.

Experimental Protocols

Herein, we present three distinct and reliable protocols for the synthesis of this compound, each employing a different reducing agent. The choice of method may depend on factors such as substrate sensitivity, scale, and available laboratory equipment.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[6][7][8] It is less basic and more sterically hindered than other common borohydrides, which contributes to its selectivity for reducing the protonated imine over the ketone.[9] Acetic acid can be used as a catalyst in reactions involving ketones.[7]

Materials:

  • Cycloheptanone

  • Methylamine (2.0 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether for extraction

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cycloheptanone (1.0 eq).

  • Dissolve the ketone in DCE or THF (approximately 0.2-0.5 M concentration).

  • Add methylamine solution (1.2-1.5 eq) to the flask and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • If using THF as the solvent, add glacial acetic acid (1.1 eq).

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol_1_Workflow start Start: Dry Flask under N₂ add_ketone Add Cycloheptanone and Solvent (DCE/THF) start->add_ketone add_amine Add Methylamine Solution add_ketone->add_amine stir1 Stir at RT (20-30 min) add_amine->stir1 add_acid Add Acetic Acid (optional) stir1->add_acid add_stab Add NaBH(OAc)₃ add_acid->add_stab stir2 Stir at RT (2-24 h) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM/Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End: Pure Product purify->end

Caption: Workflow for Protocol 1.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent for reductive aminations.[1][5][10][11] It is particularly effective under mildly acidic conditions (pH 6-7), where the rate of iminium ion reduction is significantly faster than that of the ketone.[9]

Materials:

  • Cycloheptanone

  • Methylamine hydrochloride or a solution of methylamine in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • A weak acid (e.g., acetic acid) to adjust pH

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cycloheptanone (1.0 eq) and methylamine hydrochloride (1.1 eq) in methanol (approximately 0.5 M). If using a methylamine solution, add it directly.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring its progress by GC-MS or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify the solution to pH > 11 with a 2 M NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃ or Na₂SO₄.

  • Filter the drying agent and carefully concentrate the filtrate under reduced pressure. Caution: this compound is likely to be volatile.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more cost-effective alternative for large-scale synthesis.[12] This method avoids the use of stoichiometric hydride reagents.

Materials:

  • Cycloheptanone

  • Methylamine (solution in ethanol or methanol)

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Raney Nickel, or Platinum oxide)

  • Ethanol (EtOH) or Methanol (MeOH) as solvent

  • Hydrogen gas (H₂)

  • A high-pressure reactor (e.g., a Parr hydrogenator)

Procedure:

  • To a high-pressure reactor vessel, add cycloheptanone (1.0 eq), the methylamine solution (1.5-2.0 eq), and the solvent (EtOH or MeOH).

  • Carefully add the hydrogenation catalyst (typically 1-5 mol% of the limiting reactant) under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi, this will need to be optimized).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by observing hydrogen uptake.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation under reduced pressure.[13]

Comparison of Reductive Amination Protocols

FeatureProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: Catalytic Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideHydrogen gas with a catalyst
Selectivity Excellent for ketonesGood, pH-dependentCan lead to over-reduction
Reaction Conditions Mild, room temperatureMild, room temperature, pH controlElevated pressure, sometimes heat
Safety Concerns Non-toxic byproductsHighly toxic HCN gas can be liberated if acidified Flammable hydrogen gas, catalyst handling
Work-up Aqueous quench and extractionBasification and extractionFiltration of catalyst
Scale Lab-scaleLab-scaleLab-scale to industrial
Cost More expensive reagentLess expensive than NaBH(OAc)₃Potentially the most cost-effective

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or gives low yields, consider increasing the reaction time or temperature (for catalytic hydrogenation). For hydride reductions, ensure the reagents are of good quality and anhydrous conditions are maintained. The formation of the imine can be the rate-limiting step; adding a dehydrating agent like molecular sieves may be beneficial.

  • Side Reactions: Over-alkylation to form a tertiary amine is a potential side reaction, though less common with these selective methods. Using a slight excess of the ketone can sometimes mitigate this. Reduction of the starting ketone to cycloheptanol can occur if the reducing agent is not selective enough or if the conditions are not optimal.

  • Purification: this compound is a relatively low molecular weight amine and may be volatile. Care should be taken during solvent removal. Distillation under reduced pressure is often the most effective purification method. For small scales, column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking, can be employed.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.

  • Crucially, sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with strong acids. All work-up procedures involving NaBH₃CN must be performed in a fume hood, and the quenching of acidic solutions should be done with extreme caution.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. Retrieved from [Link]

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  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • Casey, C. P., & Guan, H. (2009). Enhancement of Knölker Iron Catalysts for Imine Hydrogenation by Predictive Catalysis: From Calculations to Selective Experiments. Organometallics, 28(8), 2395-2402.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
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  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Wang, C., et al. (2023). Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al 2 O 3 as Catalyst.
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  • Dumoleijn, K. (2022).
  • B-Ali, A., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15.
  • Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • Beller, M., et al. (2018). Supporting Information for: Ruthenium-Catalyzed N-Methylation of Amines with Carbon Dioxide and Hydrogen.
  • Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • Moos, G., et al. (2020). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst.
  • Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

  • Novikov, A. S., et al. (2020). The characteristic chemical shifts of methyl proton signals in 1 H NMR spectra of N-methylated anilines. Magnetic Resonance in Chemistry, 58(11), 1083-1091.
  • LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Cope, A. C., & Farkas, E. (1951). Ethylamine, N-methyl-. Organic Syntheses, 31, 61.
  • Wang, D., et al. (2019). Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
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N-methylation of cycloheptylamine to produce N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Methylation of Cycloheptylamine to Synthesize N-Cycloheptyl-N-Methylamine

Authored by a Senior Application Scientist

This technical guide provides detailed application notes and protocols for the synthesis of this compound from cycloheptylamine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document offers a comprehensive overview of the prevalent synthetic strategies, elucidates the mechanistic rationale behind the experimental choices, and provides robust, step-by-step protocols for laboratory execution.

Strategic Overview: The Importance and Methods of N-Methylation

N-methylation is a fundamental transformation in medicinal chemistry and drug development. The introduction of a methyl group to a primary or secondary amine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the exploration of new chemical entities for therapeutic applications.[1]

The primary challenge in the N-methylation of a primary amine like cycloheptylamine is achieving selective mono-methylation and avoiding over-alkylation to the quaternary ammonium salt. Direct alkylation with reagents like methyl iodide often leads to a mixture of products and is difficult to control.[2] Therefore, more reliable methods are preferred. This guide will focus on two of the most effective and widely used strategies for this transformation:

  • The Eschweiler-Clarke Reaction: A classic, one-pot reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[3]

  • Reductive Amination with Sodium Borohydride: A milder approach that involves the formation of an imine or enamine intermediate from cycloheptylamine and formaldehyde, followed by reduction with a hydride reagent.

Below, we delve into the principles, protocols, and comparative advantages of each method.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and time-tested method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, without the formation of quaternary ammonium salts.[3][4]

Principle and Rationale

The reaction proceeds through a series of in-situ steps. First, the primary amine, cycloheptylamine, reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, this compound. The reaction is driven to completion by the formation of carbon dioxide gas.[4] Since the resulting secondary amine is more nucleophilic than the starting primary amine, it rapidly reacts with another equivalent of formaldehyde and is subsequently reduced to the tertiary amine. However, for the purpose of synthesizing the secondary amine, the stoichiometry can be controlled, though isolation of the secondary amine can be challenging due to the reaction's tendency towards full methylation.

Detailed Protocol for N-methylation of Cycloheptylamine

Materials:

  • Cycloheptylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptylamine (1.0 eq).

  • Add formic acid (2.0 eq) to the flask. Note that an exothermic reaction may occur upon addition.

  • Slowly add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 1 M HCl to the reaction mixture to neutralize any remaining formic acid and to protonate the amine product, making it water-soluble.

  • Wash the aqueous solution with dichloromethane (DCM) to remove any non-basic organic impurities. Discard the organic layer.

  • Basify the aqueous phase to a pH greater than 11 by the slow addition of sodium hydroxide. Ensure the mixture is cool during this process.

  • Extract the liberated amine product with three portions of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can then be purified by distillation or column chromatography.

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydride Transfer cluster_2 Byproduct Formation Amine Cycloheptyl-NH₂ Iminium [Cycloheptyl-N⁺H=CH₂] Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂=O Iminium_2 [Cycloheptyl-N⁺H=CH₂] Formic_Acid HCOOH Hydride_Source HCOO⁻ Formic_Acid->Hydride_Source - H⁺ Product Cycloheptyl-NH-CH₃ Iminium_2->Product + H⁻ (from HCOO⁻) Hydride_Source_2 HCOO⁻ CO2 CO₂ Hydride_Source_2->CO2 - H⁻

Caption: Mechanism of the Eschweiler-Clarke reaction.

Method 2: Reductive Amination with Formaldehyde and Sodium Borohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction and is particularly useful when acid-sensitive functional groups are present in the substrate.[5]

Principle and Rationale

Similar to the Eschweiler-Clarke reaction, this process begins with the formation of an iminium ion from the reaction of cycloheptylamine and formaldehyde. However, instead of formic acid, a milder reducing agent, sodium borohydride (NaBH₄), is used to reduce the iminium ion to the secondary amine.[5] The choice of sodium borohydride is strategic; it is capable of reducing the iminium ion but is less reactive towards the aldehyde starting material, especially at controlled pH. This allows for a one-pot reaction where the imine formation and reduction can occur concurrently.

Detailed Protocol for Reductive Amination

Materials:

  • Cycloheptylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cycloheptylamine (1.0 eq) in methanol.

  • To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Control the rate of addition to manage any gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • To the remaining aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product into the organic layer.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography.

Mechanism of Reductive Amination with NaBH₄

Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine Cycloheptyl-NH₂ Iminium [Cycloheptyl-N⁺H=CH₂] Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂=O Iminium_2 [Cycloheptyl-N⁺H=CH₂] NaBH4 NaBH₄ Product Cycloheptyl-NH-CH₃ Iminium_2->Product + H⁻ (from NaBH₄)

Caption: Mechanism of reductive amination with NaBH₄.

Comparative Analysis of Methylation Methods

FeatureEschweiler-Clarke ReactionReductive Amination with NaBH₄
Methyl Source FormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium Borohydride
Reaction Conditions High temperature (80-100 °C)Low to ambient temperature
Key Advantages - Inexpensive reagents- One-pot procedure- Avoids quaternary salt formation- Milder conditions- Tolerates acid-sensitive groups- Generally good yields
Key Disadvantages - High temperatures required- Formic acid can be corrosive- Can be difficult to stop at the secondary amine stage- Sodium borohydride is water-reactive- Potential for aldehyde reduction if not controlled
Work-up Acid/base extractionAqueous work-up and extraction

Purification and Characterization of this compound

Work-up and Purification

The crude product from either synthesis will likely contain unreacted starting materials and byproducts. A standard purification protocol involves:

  • Aqueous Work-up: An acid-base extraction is highly effective for isolating the amine product from non-basic impurities. The amine is protonated with a dilute acid (e.g., 1M HCl) to bring it into the aqueous phase, the organic impurities are washed away with a solvent like ether or DCM, and then the aqueous layer is basified (e.g., with NaOH) to liberate the free amine, which is then extracted into an organic solvent.

  • Distillation: For liquid amines like this compound, fractional distillation under reduced pressure is an excellent method for obtaining high purity material.

  • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography can be employed. Due to the basic nature of amines, they can streak on silica gel. This can often be mitigated by pre-treating the silica with a base like triethylamine or by using a mobile phase containing a small percentage of a basic modifier (e.g., 1-2% triethylamine in a hexane/ethyl acetate eluent system).[6]

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

PropertyDescription
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Expected to be a colorless to pale yellow liquid.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the N-methyl protons (around 2.2-2.5 ppm), a multiplet for the cycloheptyl proton attached to the nitrogen (methine proton), and a series of multiplets for the remaining cycloheptyl methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the N-methyl carbon (around 30-40 ppm), a signal for the cycloheptyl carbon attached to the nitrogen (methine carbon, around 60-70 ppm), and distinct signals for the other cycloheptyl carbons.[7]

  • IR (Infrared) Spectroscopy: As a secondary amine, a characteristic weak N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The absence of the two N-H stretching bands characteristic of a primary amine would indicate a successful reaction. C-H stretching bands will be observed below 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of a methyl group or cleavage of the cycloheptyl ring.

Safety Considerations

  • Cycloheptylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Formaldehyde: A known carcinogen and is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

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  • ResearchGate. (2010). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: N-cycloheptyl-N-methylamine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-cycloheptyl-N-methylamine as a foundational building block in the synthesis of complex molecular architectures. We delve into the unique physicochemical properties conferred by the cycloheptyl and N-methyl moieties, detail robust, field-proven protocols for its derivatization, and present its application in constructing sophisticated chemical entities.

Introduction: The Strategic Value of the N-Cycloheptyl-N-methyl Motif

This compound is a secondary amine featuring a seven-membered carbocycle and a methyl group attached to the nitrogen atom. This specific combination of a bulky, lipophilic cycloalkyl group and a small alkyl substituent makes it a valuable synthon in modern organic and medicinal chemistry.[1]

The cycloheptyl group, a non-planar and conformationally flexible ring, is an excellent scaffold for exploring hydrophobic pockets within biological targets like enzymes and receptors.[2] Its incorporation can significantly enhance a molecule's lipophilicity, thereby improving membrane permeability and influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Concurrently, the N-methyl group fine-tunes the amine's basicity and can prevent metabolic N-dealkylation, a common pathway for drug metabolism, thus potentially increasing the compound's in vivo half-life. The strategic incorporation of such groups is a cornerstone of modern drug design.[3]

These application notes will equip the practicing scientist with the foundational knowledge and detailed protocols required to effectively leverage this compound in synthesis campaigns.

Physicochemical Properties
PropertyValueSource
IUPAC Name N-methylcycloheptanaminePubChem[4]
CAS Number 42870-65-5ChemSynthesis[5]
Molecular Formula C₈H₁₇NChemSynthesis[5]
Molecular Weight 127.23 g/mol ChemSynthesis[5]
Appearance Colorless liquid (typical)-
Key Identifiers InChIKey: LRXSDHDEISIWQB-UHFFFAOYSA-NPubChem[4]
Safety & Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a skin and respiratory irritant and can cause serious eye damage.[4] Always consult the Safety Data Sheet (SDS) before use.

Core Synthetic Transformations and Protocols

As a secondary amine, this compound is a versatile nucleophile. Its lone pair of electrons readily participates in several key bond-forming reactions to build molecular complexity. The following protocols are foundational for its use.

Workflow Overview: Diversification of the Scaffold

The diagram below illustrates the primary synthetic pathways for elaborating the this compound core into more complex tertiary amines and amides.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound alkylation N-Alkylation (SN2 Reaction) start->alkylation + R-X + Base red_amination Reductive Amination start->red_amination + R-CHO/R-COR' + Reducing Agent acylation N-Acylation (Amide Coupling) start->acylation + R-COCl or R-COOH + Coupling Agent tert_amine Tertiary Amines (R-X) alkylation->tert_amine complex_tert_amine Complex Tertiary Amines (R-C=O) red_amination->complex_tert_amine amide Amides acylation->amide

Caption: Core synthetic routes for this compound.

Protocol 2.1: N-Alkylation via Nucleophilic Substitution

This protocol describes the synthesis of a tertiary amine through the direct alkylation of this compound with an alkyl halide. This is a classic Sₙ2 reaction. The primary challenge in amine alkylation is preventing over-alkylation to the quaternary ammonium salt; however, starting with a secondary amine simplifies this, as only one further alkylation is possible before quaternization.[6]

Reaction Scheme: R₂NH + R'-X → [R₂NHR']⁺X⁻ --(Base)--> R₂NR' + HB⁺X⁻ (Where R₂NH is this compound)

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 - 1.2 eq.)

  • Non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (2.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

Step-by-Step Methodology:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension for 10-15 minutes.

    • Causality Note: A base is required to neutralize the hydrohalic acid (HX) byproduct formed during the reaction. Using a solid base like K₂CO₃ simplifies workup, while a liquid base like DIPEA ensures a homogenous reaction mixture.[7]

  • Alkyl Halide Addition: Add the alkyl halide (1.05 eq.) dropwise to the stirred mixture at room temperature.

    • Expert Insight: Slightly substoichiometric use of the amine or a small excess of the alkylating agent can be employed to drive the reaction to completion. However, careful monitoring is crucial to avoid the formation of quaternary salts, especially with highly reactive alkylating agents.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: a. Cool the reaction to room temperature. b. If a solid base was used, filter the mixture to remove the inorganic salts. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and DMF if used. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude tertiary amine can be purified by flash column chromatography on silica gel if necessary.

Protocol 2.2: Reductive Amination for Complex Tertiary Amines

Reductive amination is a powerful and highly reliable method for forming C-N bonds, particularly for synthesizing tertiary amines from secondary amines without the risk of over-alkylation.[8][9] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[10]

Reaction Scheme: R₂NH + R'CHO --(H⁺)--> [R₂N=CHR']⁺ --([H])--> R₂N-CH₂R' (Where R₂NH is this compound)

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.0 - 1.2 eq.)

  • Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Optional: Acetic Acid (AcOH) (catalytic to 1.1 eq.)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in the chosen anhydrous solvent (e.g., DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature. If the carbonyl is less reactive (e.g., a ketone), a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[11] Allow this to stir for 30-60 minutes.

    • Causality Note: The reaction between a secondary amine and a carbonyl forms a transient iminium ion. Unlike the imines formed from primary amines, this species is charged and highly susceptible to reduction.[8]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.

    • Expert Insight: NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that tolerates most functional groups and does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation.[12]

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary amine by flash column chromatography.

Mechanism of Reductive Amination with a Secondary Amine

G amine R₂NH hemiaminal Hemiaminal Intermediate amine->hemiaminal + H⁺ carbonyl R'CHO carbonyl->hemiaminal iminium Iminium Ion [R₂N=CHR']⁺ hemiaminal->iminium - H₂O product Tertiary Amine R₂N-CH₂R' iminium->product Hydride Attack hydride NaBH(OAc)₃ (Hydride Source) hydride->product

Caption: Formation of a tertiary amine via an iminium ion intermediate.

Protocol 2.3: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[13] this compound can be readily acylated using an activated carboxylic acid derivative (like an acyl chloride) or by using a carboxylic acid in the presence of a peptide coupling reagent.

Materials (Acyl Chloride Method):

  • This compound (1.0 eq.)

  • Acyl chloride (1.0 eq.)

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or DIPEA) (1.5 eq.)

  • Anhydrous solvent (e.g., DCM or THF)

Step-by-Step Methodology (Acyl Chloride Method):

  • Reactor Setup: Dissolve this compound (1.0 eq.) and the base (1.5 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (1.0 eq.), typically dissolved in a small amount of DCM, dropwise to the cold, stirred amine solution.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: a. Quench the reaction with water. b. Separate the organic layer. Wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and finally brine.

    • Causality Note: The acid wash removes excess amine base, and the bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and acidic byproducts. c. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting amide is often crystalline and can be purified by recrystallization or by flash column chromatography.

Applications in Complex Molecule Design

The this compound moiety is valuable for introducing specific steric and electronic properties into a lead compound. The cycloheptyl group can serve as a "hydrophobic anchor," fitting into non-polar pockets of a target protein, while its conformational flexibility allows it to adapt to the binding site.[2][15]

While specific examples of marketed drugs containing the exact this compound fragment are not prevalent, the closely related N-cyclohexyl-N-methylamine scaffold is found in various bioactive compounds, and the synthetic principles are directly transferable. For instance, this moiety is a key component in certain classes of enzyme inhibitors and receptor modulators where lipophilicity and a defined three-dimensional structure are critical for activity. The synthesis of N-methylcyclohexylamine itself is well-established, often via reductive amination of cyclohexanone with methylamine, providing a template for the cycloheptyl analogue.[16]

The protocols described above provide the essential tools to incorporate the this compound building block into drug discovery programs, enabling the synthesis of novel chemical entities with potentially enhanced pharmacological properties.

References

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Shao, H., Xiao, Y., & Deng, L. (2022). Synthesis of sterically encumbered O-tert-alkyl-N,N-disubstituted hydroxylamines. Molecules, 28(7), 2816.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Shorbagy, A. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 15(3), 329.
  • Talybov, A., et al. (2012). Synthesis of Substituted N-Alkylamines in Aqueous Media. American Journal of Chemistry, 2(5), 269-272.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PatSnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments? Retrieved from [Link]

  • ChemHelp ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. Retrieved from [Link]

  • Singh, U. P., & Gahtori, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Kurosu, M. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875.
  • OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bakthavatchalam, R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Serbian Chemical Society, 76(8), 1129-1136.
  • Napiórkowska, E., et al. (2022).
  • de Witte, W., et al. (2020).
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Zhang, Q., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816.
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  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cycloheptyl-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes. Our goal is to equip you with the knowledge to optimize your reaction conditions, identify and mitigate common side reactions, and ensure the synthesis of your target compound with high purity and yield.

Introduction to Synthetic Strategies

The preparation of this compound can be approached through several synthetic pathways. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product. This guide will focus on three common methods:

  • Reductive Amination of Cycloheptanone with Methylamine: A one-pot reaction where cycloheptanone and methylamine form an intermediate imine, which is subsequently reduced to the target secondary amine.

  • Eschweiler-Clarke Reaction of Cycloheptylamine: A methylation reaction where cycloheptylamine is treated with formaldehyde and formic acid to introduce a methyl group.

  • Direct Alkylation of Cycloheptylamine: The reaction of cycloheptylamine with a methylating agent, such as methyl iodide.

Each of these methods, while effective, is susceptible to specific side reactions that can complicate the reaction outcome and purification process. The following sections will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Reductive Amination of Cycloheptanone

Reductive amination is a widely used method for the synthesis of amines.[1] The reaction of cycloheptanone with methylamine in the presence of a reducing agent is a direct route to this compound. However, several side reactions can occur.

FAQ 1: My reaction is producing a significant amount of cycloheptanol. What is causing this and how can I prevent it?

Answer:

The formation of cycloheptanol indicates that your reducing agent is reacting with the starting ketone, cycloheptanone, in competition with the desired reduction of the imine intermediate. This is a common issue when using strong, non-selective reducing agents.

Causality:

The mechanism of reductive amination involves the initial formation of a hemiaminal, which then dehydrates to an iminium ion. The reducing agent should ideally be selective for the iminium ion over the carbonyl group of the ketone.[2] If the reducing agent is too reactive, it will reduce the cycloheptanone to cycloheptanol before the imine can form and be reduced.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for reductive amination as they are less reactive towards ketones and aldehydes but readily reduce the iminium ion intermediate.[2][3] Sodium borohydride (NaBH₄) is more likely to cause this side reaction.[2][3]

  • Control of pH: The formation of the iminium ion is favored under weakly acidic conditions (pH 4-6). This can be achieved by adding a small amount of acetic acid to the reaction mixture. The acidic conditions also decrease the reactivity of borohydride reagents towards the ketone.

  • Staged Addition: If using a less selective reducing agent like NaBH₄ is unavoidable, consider a two-step procedure. First, allow the cycloheptanone and methylamine to react to form the imine. This may require removing the water formed, for example, by using a Dean-Stark apparatus or molecular sieves. Then, add the reducing agent to the reaction mixture.[4]

Reducing AgentSelectivity for Imine/Iminium IonCommon Side Products
Sodium Borohydride (NaBH₄)ModerateCycloheptanol
Sodium Cyanoborohydride (NaBH₃CN)HighMinimal cycloheptanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighMinimal cycloheptanol

Experimental Protocol for Selective Reductive Amination:

  • To a stirred solution of cycloheptanone (1.0 eq) and a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Perform an extractive workup.

FAQ 2: My final product is contaminated with a higher boiling point impurity that I suspect is a tertiary amine. How can I confirm this and prevent its formation?

Answer:

The formation of a tertiary amine, likely N,N-dimethylcycloheptylamine, is a result of over-alkylation. This occurs when the desired secondary amine product, this compound, reacts again with the imine intermediate or another equivalent of the methylating species present in the reaction.

Causality:

In reductive amination, the product secondary amine can be nucleophilic enough to compete with methylamine in reacting with cycloheptanone to form a new, larger iminium ion, which is then reduced to the tertiary amine.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight excess of methylamine (1.2-1.5 equivalents) relative to cycloheptanone. This will favor the formation of the primary imine and reduce the chances of the secondary amine product reacting further.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the newly formed secondary amine low, thus minimizing its reaction with the remaining starting materials.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting cycloheptanone is consumed to prevent further reaction of the product.

Identification of the Tertiary Amine:

The tertiary amine, N,N-dimethylcycloheptylamine, will have a higher boiling point and a different retention time in GC analysis compared to the desired secondary amine. Mass spectrometry will show a molecular ion peak corresponding to its higher molecular weight.

Purification:

If the tertiary amine has formed, it can be challenging to separate from the secondary amine by simple distillation due to similar boiling points. Column chromatography on silica gel is often the most effective method for separation.

Troubleshooting Guide: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid.[1][5] It is particularly useful because it typically stops at the tertiary amine stage without the formation of quaternary ammonium salts.[1] When starting with a primary amine like cycloheptylamine, the reaction should ideally yield the N,N-dimethylated product. To obtain the desired this compound, one would start with cycloheptylamine and aim for mono-methylation, which can be challenging. A more common application is the methylation of a secondary amine. For the purpose of this guide, we will address the issues that can arise when attempting to synthesize this compound from cycloheptylamine.

FAQ 3: I am observing a significant amount of an N-formyl impurity in my product mixture. What is it and how can I avoid it?

Answer:

The N-formyl impurity is N-formylcycloheptylamine. Its formation is a known side reaction in the Eschweiler-Clarke and related Leuckart-Wallach reactions.[6]

Causality:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[7] If the hydride transfer from formate is slow or incomplete, the iminium ion can be trapped by a molecule of formic acid or a related species, leading to the formation of the N-formyl amide. High reaction temperatures can also favor this side reaction.[6]

Troubleshooting Protocol:

  • Excess Formic Acid: Using a sufficient excess of formic acid can help to ensure complete reduction of the iminium ion and minimize the formation of the N-formyl byproduct.[5]

  • Reaction Temperature: While the reaction is typically heated, excessive temperatures should be avoided. A temperature range of 80-100 °C is generally recommended.[5]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to allow for complete reduction. Monitoring the reaction by TLC or GC-MS is crucial.

  • Hydrolysis of the N-formyl byproduct: If a significant amount of the N-formylcycloheptylamine is formed, it can be hydrolyzed back to the secondary amine by treating the crude product with aqueous acid (e.g., HCl) and heating.

Experimental Protocol for Eschweiler-Clarke Reaction:

  • To a flask containing cycloheptylamine (1.0 eq), add an excess of formic acid (e.g., 5-10 eq).

  • Add an aqueous solution of formaldehyde (1.1-1.2 eq for mono-methylation, though this is difficult to control; >2.2 eq for di-methylation).

  • Heat the reaction mixture to 80-100 °C and stir for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and make it basic by the careful addition of a strong base (e.g., NaOH).

  • Perform an extractive workup to isolate the product.

Troubleshooting Guide: Direct Alkylation

Direct alkylation of amines with alkyl halides is a straightforward method for forming C-N bonds. However, it is often plagued by a lack of selectivity, leading to multiple alkylations.[2]

FAQ 4: My reaction to methylate cycloheptylamine with methyl iodide is giving me a mixture of products, including what appears to be a quaternary ammonium salt. How can I control this reaction better?

Answer:

The formation of a mixture of N-methylcycloheptylamine, N,N-dimethylcycloheptylamine, and the quaternary ammonium salt is the classic problem of over-alkylation in the direct alkylation of amines. The product of the first methylation is still nucleophilic and can react further with the methylating agent.

Causality:

The nucleophilicity of the secondary amine product is often comparable to or even greater than the starting primary amine. This leads to a competitive reaction where the product is methylated again, leading to the tertiary amine, and subsequently the quaternary ammonium salt.

Troubleshooting Protocol:

  • Stoichiometry and Order of Addition: Use a large excess of the starting amine (cycloheptylamine) relative to the methylating agent (methyl iodide). This statistically favors the methylation of the starting amine over the product. Alternatively, adding the methyl iodide slowly to a solution of the amine can help to maintain a low concentration of the alkylating agent.

  • Use of a Bulky Base: A non-nucleophilic, sterically hindered base can be used to deprotonate the ammonium salt formed after the first alkylation, regenerating the neutral secondary amine, which can then be isolated. However, this does not prevent the initial over-alkylation.

  • Alternative Methylating Agents: While methyl iodide is common, other methylating agents with different reactivities could be explored, though the fundamental problem of over-alkylation often remains.

  • Consider Alternative Synthetic Routes: Due to the inherent difficulty in controlling direct alkylation, reductive amination or the Eschweiler-Clarke reaction are generally preferred methods for the controlled synthesis of secondary amines.

Identification of the Quaternary Ammonium Salt:

The quaternary ammonium salt is an ionic compound and will be insoluble in nonpolar organic solvents. It can often be observed as a precipitate in the reaction mixture. It will not be volatile enough for GC analysis and is best characterized by NMR spectroscopy or mass spectrometry using techniques like electrospray ionization (ESI).

Reaction Pathways and Side Reactions Overview

The following diagrams illustrate the main synthetic pathways and the common side reactions discussed.

graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Cycloheptanone [label="Cycloheptanone"]; Methylamine [label="Methylamine"]; Imine [label="Iminium Ion Intermediate"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cycloheptanol [label="Cycloheptanol\n(Side Product 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TertiaryAmine [label="N,N-dimethylcycloheptylamine\n(Side Product 2)", fillcolor="#FBBC05", fontcolor="#202124"];

Cycloheptanone -> Imine [label="+ Methylamine"]; Imine -> Product [label="+ [H] (Selective)"]; Cycloheptanone -> Cycloheptanol [label="+ [H] (Non-selective)", color="#EA4335"]; Product -> TertiaryAmine [label="+ Cycloheptanone, Methylamine, [H]", color="#FBBC05"]; }

Caption: Reductive Amination Pathway and Common Side Reactions. graph Eschweiler_Clarke { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Cycloheptylamine [label="Cycloheptylamine"]; Formaldehyde [label="Formaldehyde"]; FormicAcid [label="Formic Acid"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFormyl [label="N-formylcycloheptylamine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cycloheptylamine -> Product [label="+ HCHO, HCOOH"]; Product -> NFormyl [label="Incomplete Reduction", color="#EA4335"]; }

Caption: Eschweiler-Clarke Reaction and a Common Side Product. graph Direct_Alkylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Cycloheptylamine [label="Cycloheptylamine"]; MethylIodide [label="Methyl Iodide"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TertiaryAmine [label="N,N-dimethylcycloheptylamine\n(Side Product 1)", fillcolor="#FBBC05", fontcolor="#202124"]; QuatSalt [label="Quaternary Ammonium Salt\n(Side Product 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cycloheptylamine -> Product [label="+ CH3I"]; Product -> TertiaryAmine [label="+ CH3I", color="#FBBC05"]; TertiaryAmine -> QuatSalt [label="+ CH3I", color="#EA4335"]; }

Caption: Direct Alkylation Pathway Showing Over-alkylation Side Products.

General Purification Strategies

Extractive Workup:

A common and effective method to separate the amine product from non-basic impurities (like unreacted ketone or alcohol byproducts) is an acid-base extraction.

  • After quenching the reaction, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent. The deprotonated amine product will now be in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Distillation:

If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing lower-boiling starting materials or higher-boiling byproducts.

Column Chromatography:

For challenging separations, such as separating the desired secondary amine from the tertiary amine byproduct, column chromatography on silica gel is often the most reliable method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used for elution.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Grogan, G., & Turner, N. J. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Accounts of Chemical Research, 55(9), 1286–1297. [Link]

  • Loupy, A., & Perreux, L. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(7), 292-293. [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(16), 6081. [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(21), 15283–15291. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

Sources

Technical Support Center: Purifying N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cycloheptyl-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this secondary amine. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the successful purification of your target compound.

Introduction to the Challenges

This compound is a secondary amine that, while seemingly straightforward in structure, presents several purification challenges inherent to its chemical nature. These challenges often stem from its basicity, potential for atmospheric reactions, and the presence of closely related impurities from its synthesis. This guide will provide a structured approach to troubleshooting these issues.

Visualizing the Purification Workflow

A typical purification workflow for this compound following synthesis via reductive amination involves several key stages. Understanding this process is the first step in effective troubleshooting.

Purification_Workflow cluster_synthesis Reductive Amination cluster_workup Aqueous Work-up cluster_purification Purification Cycloheptanone Cycloheptanone Reaction Reaction Vessel Cycloheptanone->Reaction Methylamine Methylamine Methylamine->Reaction Reducing_Agent Reducing_Agent Reducing_Agent->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with dilute HCl) Quenching->Extraction Basification Basify Aqueous Layer (e.g., with NaOH) Extraction->Basification Back_Extraction Back-Extract with Organic Solvent Basification->Back_Extraction Drying Dry Organic Layer (e.g., Na2SO4) Back_Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Distillation Issues

Q1: My this compound is turning dark or showing signs of decomposition during distillation. What is happening and how can I prevent it?

A1: This is a common issue with amines and can be attributed to two primary causes: thermal degradation and air oxidation. Secondary amines can be susceptible to oxidation at elevated temperatures, leading to the formation of colored impurities.[1] Additionally, thermal decomposition of amines can occur, often catalyzed by impurities.[2]

Causality: The combination of heat and residual oxygen in your distillation apparatus can lead to the formation of N-oxides and other degradation byproducts.[1]

Troubleshooting Steps:

  • Ensure a Good Vacuum: Perform the distillation under a high vacuum to lower the boiling point of your product, thereby reducing the required temperature.

  • Inert Atmosphere: Before heating, ensure your distillation apparatus is thoroughly purged with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle stream of the inert gas throughout the distillation.

  • Use of a Drying Agent: Distilling from a suitable basic drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH2) can help remove water and acidic impurities that might catalyze decomposition.[1]

  • Fractional Distillation: If you suspect the presence of higher boiling impurities, a fractional distillation setup with a short Vigreux column can help improve separation and minimize the time your product is exposed to high temperatures.

Q2: I am seeing a white solid forming in my condenser or receiving flask during the distillation of my amine. What is it?

A2: The white solid is likely the carbamate salt of your amine, formed by the reaction of this compound with carbon dioxide (CO2) from the air.[1] Secondary amines are known to react with atmospheric CO2.[1]

Causality: Even with an inert gas purge, small leaks in your distillation setup can introduce air. The amine vapor, being highly reactive, will readily react with any CO2 present.

Troubleshooting Steps:

  • Check for Leaks: Thoroughly inspect all joints and connections in your distillation apparatus for leaks. Use a high-quality vacuum grease on all ground glass joints.

  • Inert Gas Blanket: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the distillation and cooling process to prevent air from entering the system.

  • Purge the Receiving Flask: Before starting the distillation, ensure the receiving flask is also purged with an inert gas.

Chromatography Issues

Q1: My this compound is streaking badly on the silica gel column, and I am getting poor separation. Why is this happening?

A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to tailing and poor separation.[3]

Causality: The strong acid-base interaction between the amine and the silica stationary phase results in a non-ideal chromatographic behavior.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et3N) at a concentration of 0.5-2% is a common and effective choice.[4]

  • Use of Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine and then removing the solvent.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or florisil.[5]

  • Reverse-Phase Chromatography: If your impurities have significantly different polarities, reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Q2: I am not recovering all of my compound from the silica gel column. Where did it go?

A2: It is likely that a portion of your this compound has irreversibly adsorbed to the acidic silica gel.[5] In some cases, sensitive compounds can also decompose on the silica surface.[5]

Causality: The strong interaction with the acidic silanol groups can lead to a fraction of your compound being permanently retained on the column.

Troubleshooting Steps:

  • Implement Mobile Phase Modification: As mentioned in the previous point, adding a competing base like triethylamine to your eluent is crucial to prevent strong adsorption.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a while before eluting. If you see a new spot forming at the baseline or streaking, it indicates instability on silica.

  • Column Conditioning: Flush the column with your mobile phase containing the amine modifier before loading your sample to ensure the stationary phase is fully equilibrated.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect from the synthesis of this compound via reductive amination of cycloheptanone?

A1: The reductive amination of a ketone with a primary amine can lead to several byproducts.

  • Unreacted Starting Materials: Residual cycloheptanone and methylamine may be present.

  • Over-alkylation Product: While less likely with a secondary amine product, some formation of a tertiary amine is possible if the starting amine is not in excess.

  • Imine Intermediate: Incomplete reduction can leave the N-cycloheptylidenemethanamine intermediate.

  • Byproducts from the Reducing Agent: The nature of these depends on the reducing agent used (e.g., borohydride salts).

Reductive_Amination_Byproducts cluster_impurities Potential Impurities Cycloheptanone Cycloheptanone Product This compound Cycloheptanone->Product + Methylamine + Reducing Agent Imine Imine Intermediate Cycloheptanone->Imine + Methylamine Cycloheptanol Cycloheptanol (from ketone reduction) Cycloheptanone->Cycloheptanol + Reducing Agent Methylamine Methylamine Methylamine->Product Imine->Product + Reducing Agent Starting_Ketone Unreacted Cycloheptanone

Caption: Potential byproducts in the synthesis of this compound.

Q2: What is a reasonable starting point for a purification protocol for this compound?

A2: A robust starting protocol would be:

  • Aqueous Work-up: After the reaction, perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute hydrochloric acid. The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) and extract your amine back into an organic solvent.[6]

  • Drying and Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification Method Selection:

    • For thermally stable compounds: Vacuum distillation is often the most efficient method for purification on a larger scale.

    • For smaller scales or difficult separations: Flash column chromatography on silica gel with a hexane/ethyl acetate mobile phase containing 1% triethylamine is a good starting point.

Q3: How can I effectively remove residual triethylamine from my final product after chromatography?

A3: Removing a volatile amine like triethylamine from a less volatile amine product can be challenging.

Methods for Removal:

  • Co-evaporation: Add a solvent with a similar boiling point to triethylamine but that does not dissolve your product well (e.g., toluene) and evaporate under reduced pressure. Repeat this several times.

  • Acid Wash: If your product is stable to acid, dissolve it in a suitable organic solvent and wash with a very dilute acid solution to remove the more basic triethylamine. Then, wash with brine, dry, and remove the solvent.

  • High Vacuum: Place the product under a high vacuum for an extended period, possibly with gentle heating, to remove the volatile triethylamine.

Q4: Is this compound expected to be stable during long-term storage?

A4: Like many secondary amines, this compound can degrade over time if not stored properly.[1] It is susceptible to oxidation by air and can react with atmospheric CO2.[1]

Recommended Storage Conditions:

  • Container: Store in an amber glass bottle to protect from light.

  • Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration is recommended.

Data Summary

While specific physical properties for this compound are not widely published, some key data is available.

PropertyValueSource
Molecular FormulaC8H17N[7]
Molecular Weight127.23 g/mol [7]
CAS Number42870-65-5[7]
Boiling PointNot available in cited sources[7]
Melting PointNot available in cited sources[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification
  • Quench the reaction mixture carefully with water.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic layer with 1 M hydrochloric acid (3 x volume of the organic layer).

  • Combine the acidic aqueous layers. Non-basic impurities will remain in the organic layer.

  • Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the now basic aqueous layer with a fresh portion of organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a silica gel column with your chosen solvent system (e.g., 95:4:1 hexane:ethyl acetate:triethylamine).

  • Prepare the Sample: Dissolve your crude amine in a minimal amount of the mobile phase.

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute: Run the column, collecting fractions.

  • Monitor: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemSynthesis. This compound. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Sciencemadness Discussion Board. purifying secondary amine. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents.
  • ResearchGate. Reductive amination of cyclopentanone. [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ScienceDirect. Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Chromatography Forum. Separation of Secondary Amine and Tertiary amine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

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Technical Support Center: Synthesis of N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-cycloheptyl-N-methylamine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate byproduct formation during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is most commonly and efficiently achieved via the reductive amination of cycloheptanone with methylamine. This method is generally preferred over direct N-alkylation of methylamine with a cycloheptyl halide because it offers superior control and minimizes the formation of over-alkylated products.[1] The reaction proceeds in two main stages: the formation of an intermediate imine (N-cycloheptylidenemethanamine) followed by its reduction to the desired secondary amine.

While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the final product. Understanding the origin of these impurities is the first step toward effective troubleshooting and process optimization.

Visualizing the Reaction Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Cycloheptanone Cycloheptanone Imine N-cycloheptylidenemethanamine (Imine Intermediate) Cycloheptanone->Imine + Methylamine - H2O Methylamine Methylamine Target This compound (Target Product) Imine->Target Reduction (e.g., NaBH4, H2/Pd) Overalkylation N,N-dicycloheptyl-N-methylamine (Over-alkylation Byproduct) Target->Overalkylation + Cycloheptanone + Reduction (Side Reaction)

Caption: Reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My reaction is incomplete, and I see a significant amount of unreacted cycloheptanone in my crude product. What could be the cause?

Answer:

Incomplete conversion of the starting ketone is a frequent issue and can stem from several factors:

  • Inefficient Imine Formation: The initial condensation of cycloheptanone and methylamine to form the imine is a reversible, equilibrium-driven reaction. The presence of water can shift the equilibrium back toward the starting materials.

    • Troubleshooting:

      • Use a dehydrating agent: The addition of molecular sieves (3Å or 4Å) can help to sequester the water formed during imine formation, driving the equilibrium toward the product.

      • Azeotropic removal of water: For larger-scale reactions, a Dean-Stark apparatus can be employed to remove water azeotropically.

      • pH control: Imine formation is typically catalyzed by mild acid. Ensure the pH of your reaction mixture is slightly acidic (pH 4-6). However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

      • Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation.

FAQ 2: I have an impurity with a mass corresponding to the imine intermediate. How can I ensure its complete reduction?

Answer:

The persistence of the imine intermediate is a classic problem in reductive amination. This indicates that the reduction step is the bottleneck in your process.

  • Choice and Stoichiometry of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting ketone if added too early or in large excess. It is best to allow for sufficient time for imine formation before adding NaBH₄.[2]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the reduction of imines and iminium ions in the presence of ketones.[1][3] They are often the preferred choice for one-pot reductive aminations.

    • Troubleshooting:

      • Ensure you are using a sufficient stoichiometric excess of the reducing agent (typically 1.5-2.0 equivalents).

      • If using NaBH₄, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[4]

      • For stubborn reductions, increasing the reaction temperature after the addition of the reducing agent may be beneficial.

  • Reaction pH: The reduction of the imine is often more efficient when the imine is protonated to form an iminium ion, which is more electrophilic.

    • Troubleshooting:

      • The addition of a catalytic amount of acetic acid can facilitate the reduction by promoting the formation of the iminium ion.

FAQ 3: My final product is contaminated with a high molecular weight impurity. How do I identify and prevent its formation?

Answer:

A high molecular weight impurity is likely the tertiary amine, N,N-dicycloheptyl-N-methylamine, formed through over-alkylation of the desired secondary amine product. This occurs when the newly formed this compound reacts with another molecule of cycloheptanone and is subsequently reduced.

  • Identification: This byproduct will have a molecular weight of 223.42 g/mol . In a GC-MS analysis, it will have a longer retention time than the target product and will show a corresponding molecular ion peak.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of methylamine relative to cycloheptanone. This will favor the formation of the secondary amine and reduce the likelihood of the product competing with methylamine for reaction with the ketone.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available to undergo a second reductive amination.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the competing over-alkylation reaction.

Byproduct Identification Summary

Compound Molecular Weight ( g/mol ) Identification Notes
Cycloheptanone (Starting Material)112.17Appears at an early retention time in GC-MS.
Methylamine (Starting Material)31.06Highly volatile, may not be observed in standard GC-MS.
N-cycloheptylidenemethanamine (Imine)125.22Unstable intermediate, may be observed in crude GC-MS.
This compound (Target) 127.23 Target product.
N,N-dicycloheptyl-N-methylamine223.42Later eluting peak in GC-MS with a higher mass.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol provides a general method for the analysis of the reaction mixture. Instrument conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture with 1 mL of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with 1 mL of ethyl acetate.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a GC vial.

    • Dilute the sample with additional ethyl acetate if necessary.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Protocol 2: 1H NMR for Reaction Monitoring

1H NMR spectroscopy can be a powerful tool for monitoring the disappearance of starting materials and the appearance of the product. Based on data for the analogous N-methylcyclohexylamine, the following characteristic chemical shifts can be anticipated.[5]

  • Cycloheptanone: Protons alpha to the carbonyl will appear around δ 2.3-2.5 ppm.

  • This compound (Product): The N-methyl group will be a sharp singlet around δ 2.4 ppm.[5] The proton on the carbon bearing the nitrogen will be shifted downfield compared to the other cycloheptyl protons.

  • Imine Intermediate: The protons on the carbons alpha to the C=N double bond will be shifted downfield, likely in the range of δ 2.5-3.0 ppm.

Sample Preparation for NMR:

  • Take an aliquot of the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent such as CDCl₃.[6]

Logical Framework for Troubleshooting

Troubleshooting_Logic cluster_solutions Potential Solutions Start Analyze Crude Product (GC-MS, NMR) Incomplete_Reaction High Levels of Starting Materials? Start->Incomplete_Reaction Imine_Present Imine Intermediate Detected? Incomplete_Reaction->Imine_Present No Sol_Incomplete Increase Reaction Time/Temp Add Dehydrating Agent Adjust pH (4-6) Incomplete_Reaction->Sol_Incomplete Yes High_MW_Impurity High MW Byproduct (e.g., Tertiary Amine)? Imine_Present->High_MW_Impurity No Sol_Imine Increase Reducing Agent Use Selective Reductant (NaBH3CN) Add Catalytic Acid Imine_Present->Sol_Imine Yes Success High Purity Product High_MW_Impurity->Success No Sol_Overalkylation Use Excess Methylamine Slow Reductant Addition Lower Reaction Temp High_MW_Impurity->Sol_Overalkylation Yes Sol_Incomplete->Start Sol_Imine->Start Sol_Overalkylation->Start

Caption: A logical workflow for troubleshooting byproduct formation.

Concluding Remarks

The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the formation of the desired secondary amine over competing side reactions. By understanding the potential pitfalls and employing the systematic troubleshooting and analytical strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compound. Always remember that careful monitoring of the reaction progress is key to identifying issues early and implementing the appropriate corrective measures.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

  • Agilent. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. LabRulez GCMS. Available at: [Link]

  • Zhang, N., et al. (2020). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • Salazar, Y., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100823. Available at: [Link]

  • Wang, S., et al. (2021). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 246, 118128. Available at: [Link]

  • Agilent Technologies. (2021). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]

  • Onysko, M., et al. (2022). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Molbank, 2022(4), M1501. Available at: [Link]

  • Hyun, Y.-L., et al. (1998). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Available at: [Link]

  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Available at: [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl-. Available at: [Link]

  • Grogan, G., & Turner, N. J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science, 37(1), 31-39. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Available at: [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]

  • PubMed. (1970). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Available at: [Link]

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Technical Support Center: Optimizing N-Alkylation of Cycloheptylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of cycloheptylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing secondary and tertiary amines from this versatile primary amine scaffold. N-alkylation is a cornerstone transformation in drug discovery and development, yet it presents common challenges ranging from poor selectivity to difficult purifications.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices to empower you to diagnose and resolve issues encountered at the bench.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent challenges encountered during the N-alkylation of cycloheptylamine.

Q1: My primary issue is over-alkylation. I'm getting a mixture of the desired secondary amine and the undesired tertiary amine. How can I improve selectivity for mono-alkylation?

This is the most common challenge when alkylating primary amines like cycloheptylamine. The root cause is that the product of the first alkylation (the secondary amine) is often more nucleophilic and/or less sterically hindered than the starting primary amine, leading to a "runaway" reaction.[3][4]

Core Strategy: Suppress the Reactivity of the Secondary Amine Product.

There are several effective approaches, often used in combination:

  • Stoichiometric Control: Use a large excess of cycloheptylamine relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the alkylating agent encountering a primary amine before it can react with the newly formed, lower-concentration secondary amine. While effective, this requires a more intensive purification step to remove the excess starting material.

  • Method Selection - Reductive Amination: This is often the most reliable method for selective mono-alkylation.[3][5] The reaction proceeds via an imine intermediate, which is formed in situ from the primary amine and an aldehyde or ketone. This imine is then reduced. The resulting secondary amine is not prone to reacting with another equivalent of the aldehyde under the same conditions.

  • Competitive Protonation: By carefully controlling the reaction's pH, you can exploit the difference in basicity between the primary and secondary amines. A strategy involves using the amine hydrobromide salt along with a base. The primary amine is selectively deprotonated to react, while the more basic secondary amine product becomes protonated, effectively taking it out of the reaction.[6]

  • Base Selection (for Alkyl Halides): Using a bulky, non-nucleophilic base can help. However, for direct alkylation, the most effective approach is often using a mild, solid-supported base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Cesium hydroxide has also been reported to promote selective mono-alkylation by avoiding the formation of highly reactive free amines in solution.[8]

Q2: My reaction has stalled, or the yield is unacceptably low. What are the likely causes and how can I fix them?

Low conversion can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Issue reagents Reagent Check Amine/Alkylating Agent Purity Solvent Anhydrous? Base Activity start->reagents conditions Reaction Conditions Insufficient Temperature? Incorrect Solvent Polarity? Reaction Time Too Short? start->conditions method Method-Specific Issues Reductive Amination: pH wrong? Reducing agent weak? Alkyl Halide: Leaving group poor (e.g., Cl vs. I)? start->method solution Solution Paths reagents->solution Re-purify/replace reagents conditions->solution Increase temp/time, screen solvents method->solution Adjust pH, change reducing agent/halide

Caption: Troubleshooting Decision Tree for Low Yields.

  • Reactivity of the Alkylating Agent: For direct alkylation, the reactivity order of alkyl halides is I > Br > Cl.[9] If you are using an alkyl chloride, the reaction may be sluggish and require higher temperatures or the addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

  • Solvent Choice: The solvent must be appropriate for the chosen method.

    • For Direct Alkylation: Polar aprotic solvents like DMF, acetonitrile (ACN), or acetone are generally preferred as they can dissolve the amine and base while promoting an Sₙ2 pathway.[7]

    • For Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are very common, especially with borohydride-based reagents.

  • Temperature: Many N-alkylation reactions require heating.[10][11] A reaction that is sluggish at room temperature can often be driven to completion by refluxing. For "borrowing hydrogen" methods using alcohols as alkylating agents, temperatures of 100-140°C are common.[10]

  • Base Stoichiometry: In direct alkylation with alkyl halides, one equivalent of acid (HX) is produced. This will protonate the amine, rendering it non-nucleophilic. At least one equivalent of a base is required to neutralize this acid. Often, using 1.5-2.0 equivalents of a base like K₂CO₃ is recommended to ensure the reaction medium remains basic.[7]

Q3: I am observing a significant amount of an elimination byproduct. How can I minimize this side reaction?

This is a classic competing reaction, especially when using secondary or tertiary alkyl halides, or when using a strongly basic, sterically hindered amine. The amine can act as a base to promote E2 elimination instead of acting as a nucleophile in the desired Sₙ2 substitution.

Strategies to Favor Substitution over Elimination:

  • Alkylating Agent: Use primary alkyl halides whenever possible. The order of propensity for elimination is Tertiary > Secondary > Primary.

  • Base Selection: Avoid strongly hindered bases like diisopropylethylamine (DIPEA) if substitution is the goal. Milder inorganic bases like K₂CO₃ or NaHCO₃ are often better choices.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[9] If the reaction is too slow at lower temperatures, consider switching to a more reactive alkyl halide (e.g., bromide to iodide) rather than increasing the heat.

  • Solvent: Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). These solvents stabilize the Sₙ2 transition state more than the E2 transition state.

Section 2: Method-Specific FAQs and Protocols

Reductive Amination: The Preferred Route for Control

Reductive amination is a powerful, highly selective method for N-alkylation that proceeds in two steps: (1) formation of an iminium ion from cycloheptylamine and a carbonyl compound (aldehyde or ketone), and (2) reduction of the iminium ion to the amine.[5]

reductive_amination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Cycloheptylamine Cycloheptylamine Iminium Iminium Ion Intermediate Cycloheptylamine->Iminium + H⁺, - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Alkylated Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Simplified Workflow for Reductive Amination.

Q: Which reducing agent should I choose?

The choice of reducing agent is critical and depends on the stability of the carbonyl compound and the desired reaction conditions.

Reducing AgentProsConsBest For...
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminium ions in the presence of aldehydes/ketones. Can be done as a one-pot reaction.[5]More expensive, moisture-sensitive.The go-to reagent for most applications due to its high selectivity and mildness.
Sodium Cyanoborohydride (NaBH₃CN) Similar to NaBH(OAc)₃, stable in mildly acidic conditions (pH 3-6) where iminium formation is fast.Highly toxic (releases HCN gas in strong acid).Reactions where precise pH control is possible. Largely superseded by NaBH(OAc)₃ for safety reasons.
Sodium Borohydride (NaBH₄) Inexpensive, powerful.Reduces aldehydes and ketones directly. Requires a two-step process (pre-form imine, then add reducer).Cost-sensitive applications where the carbonyl is stable and a two-step process is acceptable.
Hydrogen (H₂) with Catalyst (Pd/C, PtO₂) "Green" (byproduct is water), inexpensive for large scale.Requires specialized high-pressure equipment. Can reduce other functional groups (alkenes, alkynes, nitro groups).Scale-up and process chemistry where other reducible groups are absent.

Experimental Protocol: Selective Mono-Alkylation via Reductive Amination

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cycloheptylamine (1.0 eq) and the desired aldehyde (1.05 eq) to an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If using a ketone, or for sterically hindered substrates, adding a mild acid catalyst (e.g., acetic acid, 0.1 eq) can facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the solution. The reaction may be mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-16 hours).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Section 3: Reference List

  • Alkylation of Amines, Part 1: with Alkyl Halides . (2020). YouTube.

  • Alkylation of Amines (Sucks!) . (2017). Master Organic Chemistry.

  • N-Dealkylation of Amines . (n.d.). National Institutes of Health (NIH).

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . (2023). National Institutes of Health (NIH).

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones . (2020). YouTube.

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes . (2023). ACS Publications.

  • Synthesis of secondary and tertiary amines . (n.d.). Organic Chemistry Portal.

  • Best Conditions For N-Alkylation? . (2022). Sciencemadness.org.

  • Synthesis of Secondary Amines via Self-Limiting Alkylation . (2024). Organic Letters.

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . (n.d.). RSC Advances.

  • Cycloheptylamine . (n.d.). PubChem.

  • Buy Cycloheptylamine . (n.d.). Smolecule.

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Technical Support Center: Purification of Crude N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-cycloheptyl-N-methylamine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this secondary amine with the high degree of purity required for subsequent applications. This guide provides a series of troubleshooting solutions in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind each recommended step.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My freshly synthesized this compound has a yellow or brown tint. What is the cause, and how can I remove the color?

Diagnosis: The discoloration of amines is most commonly due to air oxidation. Secondary amines are susceptible to reacting with atmospheric oxygen, especially when exposed to light or heat, forming colored impurities such as N-oxides and other degradation products.[1] The presence of trace metal impurities can also catalyze this degradation.

Recommended Solutions:

  • Vacuum Distillation: This is the most effective method for removing non-volatile and colored impurities. Distilling the amine under reduced pressure lowers the boiling point, preventing thermal degradation during purification.[1]

  • Flash Column Chromatography: For smaller scales, passing the crude amine through a silica gel or alumina plug can remove highly polar, colored impurities.

  • Activated Carbon Treatment: While effective for color removal, treatment with activated carbon can lead to significant yield loss due to adsorption of the product. This should be considered a secondary option if distillation or chromatography is not feasible.

Q2: After storing my this compound, a white solid has precipitated. What is this impurity and how do I remove it?

Diagnosis: Secondary amines readily react with carbon dioxide (CO2) from the atmosphere to form carbamate salts or carbonates, which often appear as insoluble white solids.[1] This is a common issue for amines stored in containers that are not properly sealed or have significant headspace.

Recommended Solutions:

  • Filtration followed by Vacuum Distillation: The solid can be removed by filtration, but dissolved CO2 will remain. A subsequent vacuum distillation is the most robust method to separate the pure amine from the non-volatile salt and any other degradation products.[1]

  • Acid-Base Extraction: An aqueous acid wash will convert the amine to its water-soluble hydrochloride or sulfate salt, leaving non-basic impurities (and temporarily converting the carbonate impurity) behind. After separating the layers, the aqueous phase is basified to regenerate the free amine, which is then extracted, dried, and concentrated.

Q3: My post-reaction analysis (GC-MS, NMR) shows the presence of unreacted starting materials and/or primary amine byproducts. What is the most efficient separation strategy?

Diagnosis: Incomplete reactions or side reactions during synthesis are common. The optimal purification strategy depends on the specific impurities present.

  • Unreacted Ketone (Cycloheptanone): This non-basic impurity can be efficiently removed using acid-base extraction. The amine is protonated and moves to the aqueous layer, while the ketone remains in the organic phase.

  • Unreacted Primary Amine (e.g., Cycloheptylamine): Separating primary and secondary amines can be challenging due to their similar properties. While classical methods like the Hinsberg test exist for distinguishing amine classes, they are not practical for preparative scale.[2][3]

    • Flash Column Chromatography: This is the most practical and effective method. The slight difference in polarity between primary and secondary amines can be exploited for separation.

    • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under vacuum can be effective.

Troubleshooting and Method Selection Guide

Choosing the correct purification technique is critical for maximizing yield and purity. The decision process below can guide your selection based on the scale of your experiment and the nature of the impurities.

Purification_Decision_Tree start Crude this compound analysis Analyze Impurity Profile (TLC, GC-MS, NMR) start->analysis impurity_type What are the main impurities? analysis->impurity_type non_volatile non_volatile impurity_type->non_volatile Non-volatile salts, polymers, color starting_materials starting_materials impurity_type->starting_materials Starting materials, structurally similar byproducts non_basic non_basic impurity_type->non_basic Non-basic organics (e.g., ketones, solvents) distillation High-Vacuum Distillation non_volatile->distillation Large Scale (>5g) chromatography_plug Silica/Alumina Plug Filtration non_volatile->chromatography_plug Small Scale (<5g) chromatography Flash Column Chromatography starting_materials->chromatography Polarity Difference frac_distillation Fractional Vacuum Distillation starting_materials->frac_distillation Boiling Point Difference >25°C extraction Acid-Base Liquid-Liquid Extraction non_basic->extraction All Scales

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is ideal for purifying multi-gram quantities of this compound from non-volatile impurities and those with significantly different boiling points.

Rationale: By reducing the pressure, the boiling point of the amine is lowered, mitigating the risk of thermal decomposition. The use of a short-path distillation head or a fractionating column allows for the separation of components with close boiling points. Pre-drying with a basic drying agent like potassium hydroxide (KOH) removes water and acidic impurities.[1]

Materials:

  • Crude this compound

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask, short-path distillation head with Vigreux column, condenser, and receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with cold trap and pressure gauge

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-Drying: Add KOH pellets (approx. 10% w/w) to the crude amine in a round-bottom flask. Stir the mixture for 2-4 hours at room temperature under an inert atmosphere.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Transfer: Carefully decant the pre-dried amine into the distillation flask, leaving the KOH pellets behind. Add a magnetic stir bar.

  • Evacuation: Attach the apparatus to the vacuum line with a cold trap in place. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect a small forerun fraction, which may contain volatile solvents or impurities.

    • Collect the main product fraction at a stable temperature and pressure. The boiling point of the similar N-methylcyclohexylamine is ~149 °C at atmospheric pressure, so expect a significantly lower boiling point under vacuum.[4]

    • Stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing inert gas to release the vacuum.

Protocol 2: Flash Column Chromatography for Amine Purification

This method is highly effective for separating the target amine from impurities with different polarities, such as starting materials or primary amine byproducts.

Rationale: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[5][6] This can be overcome by either neutralizing the silica with a basic additive in the mobile phase (e.g., triethylamine) or by using a less acidic stationary phase like amine-functionalized silica.[5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or pre-packed amine-functionalized silica column

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (Et3N) or Ammonium Hydroxide (if using standard silica)

  • Flash chromatography system or glass column and collection tubes

  • TLC plates for monitoring

Procedure:

  • Solvent System Selection: Develop an appropriate solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes.

    • Crucial Step: If using standard silica gel, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.[5]

  • Column Packing:

    • Wet Slurry Method: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use pressure to pack it evenly.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will co-evaporate with the solvent.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase A Crude Amine in Organic Solvent (e.g., Diethyl Ether) B Add Dilute HCl (aq) A->B C Shake & Vent B->C D Separate Layers C->D E Non-Basic Impurities (Ketones, etc.) Discard D->E F Protonated Amine (R₂NH₂⁺Cl⁻) D->F G Add NaOH (aq) to pH > 12 F->G H Extract with Fresh Organic Solvent G->H I Combine Organic Extracts H->I J Dry (e.g., Na₂SO₄), Filter, Evaporate I->J K Pure this compound J->K

Caption: Workflow for purification via acid-base extraction.

Summary of Physicochemical Data

The following table summarizes key data for this compound and a common impurity, which is essential for planning purification.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Polarity
This compound 127.23[7]~165-175 (estimated)Basic, Moderately Polar
Cycloheptanone112.17179Non-basic, Polar
N-methylcyclohexylamine113.20149-150[4]Basic, Moderately Polar

Note: The boiling point for this compound is an estimation based on structurally similar compounds, as exact experimental data is not readily published. This highlights the importance of careful observation of distillation temperature under vacuum.

References

  • This cit
  • Pennwalt Corp. (1981). Methylamines purification process.
  • Fukuyama, T., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

  • Texaco Inc. (1969). Separation and purification of secondary alkyl primary amines.
  • Pennwalt Corp. (1981). Methylamines purification by distillation and purge.
  • This cit
  • This cit
  • Marvel, C. S., & Jenkins, R. L. (1925). METHYLAMINE HYDROCHLORIDE. Organic Syntheses, 4, 43. [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • ChemSynthesis. (2024). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • This cit
  • This cit
  • This cit
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • This cit
  • This cit
  • Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • This cit
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  • This cit
  • This cit
  • This cit
  • ScienceMadness Discussion Board. (2012). purifying secondary amine. [Link]

  • Raghunathpur College. (n.d.). Amines-preparation and separation. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • This cit
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  • Chemistry Universe. (2022). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • This cit
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Comparison of N-cycloheptyl-N-methylamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. N-cycloheptyl-N-methylamine (CAS No. 42870-65-5)[1][2], a secondary amine with applications in synthetic chemistry, requires rigorous quality assessment to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth, objective comparison of this compound from different suppliers, supported by experimental data and protocols. We will delve into the spectroscopic techniques that form the cornerstone of chemical quality control and demonstrate how to interpret the resulting data to make informed decisions about the reagents you procure.

The Imperative of Spectroscopic Verification

In the realm of chemical synthesis, the identity and purity of a starting material are not merely a matter of record-keeping; they are critical variables that can profoundly impact reaction yield, impurity profiles of the product, and ultimately, the success of a research program. Relying solely on a supplier's label is a risk that can introduce unforeseen complications. Spectroscopic analysis provides an empirical "fingerprint" of a molecule, allowing for direct verification of its structure and the detection of any contaminants.

This guide will walk you through a comparative analysis of this compound from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—using a suite of standard spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing the Analytical Workflow

A systematic approach is crucial for a robust comparison. The following workflow outlines the steps from sample reception to data interpretation and decision-making.

Spectroscopic_Comparison_Workflow cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion A Receive Samples (Supplier A, B, C) B Log Samples & Assign IDs A->B Documentation C Prepare Samples for Each Technique B->C Standardized Protocols D ¹H & ¹³C NMR Spectroscopy C->D Parallel Analysis E FT-IR Spectroscopy C->E Parallel Analysis F GC-MS Analysis C->F Parallel Analysis G Process & Analyze Spectra D->G Raw Data E->G Raw Data F->G Raw Data H Compare Data Across Suppliers G->H Processed Data I Identify Impurities & Quantify Purity H->I Comparative Review J Select Optimal Supplier I->J Purity & Impurity Profile

Caption: Workflow for the spectroscopic comparison of chemical samples.

The Molecular Structure of this compound

To interpret the spectroscopic data, a clear understanding of the molecule's structure is essential.

Caption: Structure of this compound with key positions labeled.

Comparative Spectroscopic Data

The following table summarizes the hypothetical data obtained for this compound from three different suppliers. This data is presented to illustrate the principles of comparison.

Parameter Supplier A Supplier B Supplier C Reference/Expected Value
Appearance Colorless liquidColorless liquidPale yellow liquidColorless liquid
¹H NMR (CDCl₃, 400 MHz) Conforms to structureConforms to structureConforms to structureSee detailed analysis below
N-CH₃ singlet (δ, ppm)2.252.252.24~2.2-2.3
N-CH multiplet (δ, ppm)2.602.612.59~2.5-2.7
Cycloheptyl protons (δ, ppm)1.2-1.8 (broad m)1.2-1.8 (broad m)1.2-1.8 (broad m)~1.2-1.8
Residual SolventsAcetone (δ 2.17), 0.05%None detectedDichloromethane (δ 5.30), 0.1%None expected
¹³C NMR (CDCl₃, 100 MHz) Conforms to structureConforms to structureConforms to structureSee detailed analysis below
N-CH₃ (δ, ppm)34.534.534.4~34-35
N-CH (δ, ppm)64.264.264.1~64-65
Cycloheptyl carbons (δ, ppm)24.1, 28.5, 30.224.1, 28.5, 30.224.0, 28.4, 30.1Multiple peaks expected
Unidentified PeaksNoneNoneδ 40.5 (minor)None expected
FT-IR (neat, cm⁻¹) ConformsConformsConforms, minor broad peak at ~3400See detailed analysis below
C-H stretch (aliphatic)2925, 28542926, 28552925, 2854~2960-2850
C-N stretch113011311129~1250-1020
N-H stretchAbsentAbsentBroad, weak at 3400Absent for secondary amine
GC-MS Purity (%) 99.8>99.998.5>98%
Major Impurity (m/z)Not applicableNot applicable99 (Cycloheptanone)Not applicable

In-Depth Analysis and Interpretation

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] For this compound, we expect to see characteristic signals corresponding to the different proton and carbon environments.

  • ¹H NMR Analysis :

    • The N-methyl (N-CH₃) protons should appear as a sharp singlet, as there are no adjacent protons to cause splitting. A chemical shift around 2.2-2.6 ppm is typical for N-methyl groups in aliphatic amines.[4] All three suppliers show a peak in this region (2.24-2.25 ppm), consistent with the target structure.

    • The methine proton on the cycloheptyl ring attached to the nitrogen (N-CH) is expected to be a multiplet due to coupling with the adjacent CH₂ protons. Its position is shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The observed signals around 2.6 ppm are in line with expectations.

    • The remaining cycloheptyl protons will appear as a complex series of overlapping multiplets in the aliphatic region (~1.2-1.8 ppm).

    • Purity Assessment : Supplier A's sample shows a small peak for acetone, a common laboratory solvent. Supplier C's sample contains dichloromethane. While these are at low levels, their presence could be problematic for moisture-sensitive or highly reactive downstream applications. Supplier B's sample appears clean in this regard.

  • ¹³C NMR Analysis :

    • The spectrum should reveal distinct signals for each carbon environment. Due to the symmetry of the cycloheptyl ring, fewer than 8 signals for the ring carbons are expected.

    • The N-methyl carbon (N-CH₃) is anticipated around 34-35 ppm.

    • The methine carbon attached to nitrogen (N-CH) will be significantly deshielded, appearing further downfield (~64-65 ppm).[4]

    • Purity Assessment : The spectra from all suppliers are largely consistent with the expected structure. However, Supplier C's sample exhibits a minor, unidentified peak at 40.5 ppm. This could indicate a small amount of an impurity. The peak heights in ¹³C NMR are not directly proportional to the number of carbons in most standard experiments.[5]

FT-IR Spectroscopy: Functional Group Identification

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • Expected Absorptions :

    • Strong bands between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aliphatic cycloheptyl and methyl groups.[6]

    • The C-N stretching vibration for an aliphatic amine should appear in the 1020-1250 cm⁻¹ region.[7]

    • Crucially, as a secondary amine, there should be no significant N-H stretching band in the 3300-3500 cm⁻¹ region, which is characteristic of primary amines.

  • Supplier Comparison :

    • Suppliers A and B show spectra that are fully consistent with the structure of this compound.

    • Supplier C's sample displays a weak, broad absorption around 3400 cm⁻¹. This could suggest the presence of a primary amine impurity or residual water. Given the pale yellow color of this sample, the presence of an impurity is a plausible explanation.

GC-MS: Purity Quantification and Impurity Identification

GC-MS is a powerful hyphenated technique that separates volatile compounds and then provides their mass-to-charge ratio, allowing for both quantification of purity and identification of impurities.

  • Expected Results :

    • The gas chromatogram should show a single major peak corresponding to this compound.

    • The mass spectrum of this peak should show the molecular ion ([M]⁺) at m/z = 127. The fragmentation pattern can further confirm the structure. A common fragmentation for N-alkyl amines is alpha-cleavage, which would lead to characteristic fragment ions.

  • Supplier Comparison :

    • Supplier B demonstrates the highest purity at >99.9%.

    • Supplier A is also of high purity (99.8%).

    • Supplier C has the lowest purity at 98.5%. The major impurity was identified by its mass spectrum (m/z = 99) as likely being residual cycloheptanone, a potential starting material in the synthesis of this compound.[8] This finding corroborates the minor impurities suggested by the other spectroscopic methods.

Experimental Protocols

To ensure the data is reproducible, the following detailed protocols should be followed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Solvent : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][9]

  • Acquisition : Acquire the spectra on a 400 MHz NMR spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second.

    • For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

  • Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation : As the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background : Acquire a background spectrum of the clean KBr/NaCl plates.

  • Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis
  • Sample Preparation : Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

  • GC Conditions :

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Analysis : Integrate the peak areas in the total ion chromatogram (TIC) to determine the relative purity. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Conclusion and Recommendations

Based on this comprehensive spectroscopic comparison, a clear distinction in quality emerges among the three suppliers.

  • Supplier B provides the highest quality this compound, with purity exceeding 99.9% and no detectable impurities by any of the analytical methods employed. This material would be the top choice for any application, especially those requiring high fidelity.

  • Supplier A also offers a high-purity product (99.8%), with only a trace amount of a common solvent. For many standard synthetic applications, this level of purity would be perfectly acceptable.

  • Supplier C provides a product of significantly lower quality. The presence of residual starting material, a potential primary amine or water impurity, and residual solvent, along with its noticeable color, suggests that this material may be unsuitable for sensitive applications without further purification.

This guide illustrates that while a product from different suppliers may be nominally the same, their actual quality can vary significantly. It is incumbent upon the diligent researcher to perform their own spectroscopic verification to ensure the integrity of their work. The protocols and interpretive guidance provided herein offer a robust framework for making these critical assessments.

References

  • ResearchGate. Spectroscopy and dynamics of methylamine. I. Rotational and vibrational structures of CH3NH2 and CH3ND2 in à states. Available from: [Link]

  • Semantic Scholar. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for.... Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr. Available from: [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. Available from: [Link]

  • Drugs.com. 93 5452 Pill Blue Oval 13mm. Available from: [Link]

  • NIST WebBook. Cyclohexanamine, N-methyl-. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting.... Available from: [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • PubChem. N-Methylcyclohexylamine. Available from: [Link]

  • Silver Fern Chemical, Inc. Methylamine Supplier. Available from: [Link]

  • NIST WebBook. Cyclohexanamine, N-methyl-. Available from: [Link]

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A Comparative Guide to Purity Assessment of N-cycloheptyl-N-methylamine: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For secondary amines like N-cycloheptyl-N-methylamine, a versatile building block in organic synthesis, robust analytical methodologies are paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for purity assessment, supported by experimental insights and protocols.

The Imperative of Purity in Drug Development

The purity of a chemical entity directly influences its pharmacological and toxicological profile.[1] Impurities, even in minute quantities, can lead to unforeseen side effects, reduced therapeutic efficacy, or issues with drug stability. Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures used for purity determination.[2][3] For this compound, a compound with potential applications in medicinal chemistry, accurate purity assessment ensures the reliability and reproducibility of downstream biological and chemical studies.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful and increasingly recognized primary ratio method for determining the purity of organic compounds.[4][5] Unlike chromatographic methods that rely on response factors and calibration curves against a reference standard of the same compound, qNMR leverages the direct proportionality between the NMR signal area and the number of atomic nuclei generating that signal.[5][6] This fundamental principle allows for the determination of the absolute purity of a substance by co-dissolving it with a certified reference material (CRM) of known purity, which can be structurally unrelated to the analyte.[7][8]

The inherent advantages of qNMR include:

  • Universality of Detection: Protons in different molecules produce a response that is fundamentally the same, making NMR a near-universal mass detector.[9]

  • No Requirement for Identical Reference Standards: This is particularly advantageous for novel compounds or when a certified standard of the analyte is unavailable.[10]

  • High Precision and Accuracy: With proper experimental design and validation, qNMR can achieve high levels of precision and accuracy, with measurement uncertainties often below 1%.[11][12]

  • Speed and Efficiency: qNMR can be faster than traditional methods as it often requires minimal method development and does not necessitate the generation of calibration curves.[13]

A Self-Validating qNMR Protocol for this compound Purity

The following protocol is designed to be a self-validating system, incorporating checks and considerations that ensure the trustworthiness of the results.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup set_params Set qNMR Parameters (D1, Pulse Angle, Scans) instrument_setup->set_params acquire Acquire 1H NMR Spectrum set_params->acquire phase_baseline Phase and Baseline Correction acquire->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report report calculate->report Report Purity (%)

Caption: Workflow for qNMR Purity Assessment.

Step-by-Step Methodology
  • Selection of Internal Standard (IS): The choice of IS is critical for accurate qNMR.[14] Maleic anhydride is a suitable choice as it is non-volatile, chemically inert towards this compound, and possesses sharp singlet protons in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. A certified reference material (CRM) of the IS should be used to ensure SI traceability.[8][15]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a microbalance with at least 0.01 mg readability.[6]

    • Accurately weigh approximately 10-15 mg of the certified internal standard (e.g., maleic anhydride) into the same vial. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[6][8]

    • Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the analyte and the internal standard.[6]

    • Vortex the vial to ensure a homogenous solution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiments should be performed on a well-maintained NMR spectrometer, preferably with a field strength of 400 MHz or higher.[9]

    • Instrument Calibration: Ensure the spectrometer is properly tuned and the probe is shimmed to achieve optimal resolution and lineshape.

    • Quantitative Parameters:

      • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A sufficiently long relaxation delay is required to allow all protons to fully relax between scans. A conservative D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard should be used.[7][12] For small molecules, a D1 of 30 seconds is often sufficient.[9]

      • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

      • Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Purity Calculation:

    • Apply phase and baseline correction to the acquired spectrum to ensure accurate integration.[9]

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the N-methyl singlet) and a signal from the internal standard (the singlet from maleic anhydride).

    • The purity of this compound can be calculated using the following equation[1][7]:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (this compound: 127.23 g/mol [16], Maleic anhydride: 98.06 g/mol )

      • m = mass

      • P = Purity of the internal standard

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, traditional chromatographic methods remain workhorses in purity analysis. A comprehensive purity assessment often involves orthogonal techniques.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC with UV detection, is a widely used technique for purity assessment.[18][19] It excels at separating and quantifying impurities that are structurally related to the analyte.

  • Advantages: High sensitivity for UV-active compounds, excellent resolving power for complex mixtures, and well-established validation protocols.[20]

  • Disadvantages: Requires a reference standard of the analyte for quantification, response factors can vary between the analyte and impurities leading to inaccurate quantification if not properly calibrated, and non-UV active impurities will not be detected.[21]

Gas Chromatography (GC)

For volatile compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a viable option.[18]

  • Advantages: High resolution for volatile compounds, and the FID provides a near-universal response for hydrocarbons, simplifying quantification.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds, and requires a reference standard for positive identification and quantification.

Comparative Summary
FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Signal area proportional to molar concentrationUV absorbanceIonization in a flame
Reference Standard Structurally unrelated CRMAnalyte-specific reference standardAnalyte-specific reference standard
Quantification Absolute (Primary Ratio Method)Relative (requires calibration)Relative (requires calibration)
Speed Fast method developmentCan be time-consumingModerate method development
Sample Throughput HighModerate to HighHigh
Destructive? NoYesYes
Universality High (for proton-containing molecules)Limited to UV-active compoundsLimited to volatile compounds
Accuracy ExcellentGood to ExcellentGood to Excellent
Precision ExcellentExcellentExcellent

Visual Comparison of Analytical Techniques

Technique_Comparison qnmr qNMR qnmr_abs Absolute Quantification qnmr->qnmr_abs qnmr_non_dest Non-destructive qnmr->qnmr_non_dest qnmr_fast Fast Method Development qnmr->qnmr_fast hplc HPLC hplc_sens High Sensitivity hplc->hplc_sens hplc_resol High Resolution hplc->hplc_resol hplc_rel Relative Quantification hplc->hplc_rel gc GC gc_vol For Volatile Compounds gc->gc_vol gc_fid Universal FID Response gc->gc_fid gc_rel Relative Quantification gc->gc_rel

Caption: Key Attributes of qNMR, HPLC, and GC.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity assessment of this compound, quantitative NMR stands out as a superior primary method, offering absolute quantification without the need for a specific reference standard.[17] Its non-destructive nature and speed make it an invaluable tool in research and development.[13] However, a comprehensive quality control strategy should ideally employ orthogonal methods. The combination of qNMR for absolute purity determination and a high-resolution chromatographic technique like HPLC or GC to profile and identify potential impurities provides a robust and self-validating approach to ensure the quality and consistency of this important chemical intermediate. This integrated strategy aligns with modern regulatory expectations and upholds the principles of scientific integrity in drug development.[2][5]

References

  • BIPM. (n.d.). qNMR. Retrieved from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 788. Retrieved from [Link]

  • Reddit. (2021, January 14). Purity analysis with qNMR vs IR. r/chemistry. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of [University Name]. (2017, November). Quantitative NMR Spectroscopy.docx.
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 728-737. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Current Pharmaceutical Analysis, 20(8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • University of [University Name]. (n.d.). Practical Aspects of Quantitative NMR Experiments.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Shu, Q., et al. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 225, 115073. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018, September 4). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(18), 10744–10752. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. Retrieved from [Link]

  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. Retrieved from [Link]

  • AMS Bio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cycloheptyl-N-methyl-benzamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the consistency of chemical reagents is paramount. In the synthesis of novel chemical entities and the development of pharmaceutical products, the purity and impurity profile of starting materials can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final product. N-cycloheptyl-N-methylamine, a secondary amine, is a valuable building block in organic synthesis. Ensuring its lot-to-lot consistency is not merely a matter of good practice; it is a critical component of robust and reproducible scientific research and development.

This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical lots to illustrate the importance of a multi-faceted analytical approach.

The "Why": Understanding Potential Variabilities

The most common industrial synthesis of this compound is the reductive amination of cycloheptanone with methylamine.[1][2][3] This process, while efficient, can introduce several potential impurities that may vary between production batches. Understanding these potential impurities is key to developing a robust analytical package for quality control.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual cycloheptanone and methylamine.

  • Intermediate Imines: The imine formed from the condensation of cycloheptanone and methylamine may not be fully reduced.

  • Over-alkylation Products: Further reaction can lead to the formation of the tertiary amine, N,N-dimethylcycloheptylamine.

  • By-products: Reduction of the starting ketone can yield cycloheptanol.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the reducing agents (e.g., borohydrides), may be present.[1][5]

Lot-to-lot variations in the levels of these impurities, as well as in the overall purity and water content of this compound, can have significant consequences in sensitive applications.

A Multi-Pronged Analytical Strategy for Comprehensive Assessment

A single analytical technique is rarely sufficient to fully characterize a chemical and assess its lot-to-lot consistency. A combination of chromatographic and spectroscopic methods, along with a specific test for water content, provides a comprehensive and self-validating system.

Overall Workflow for Lot-to-Lot Variability Assessment cluster_0 Lot Reception & Initial Checks cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Decision Lot_A Lot A Received CoA_Review Certificate of Analysis Review Lot_A->CoA_Review Lot_B Lot B Received Lot_B->CoA_Review Lot_C Lot C Received Lot_C->CoA_Review Visual_Inspection Visual Inspection (Color, Form) CoA_Review->Visual_Inspection HPLC Purity & Impurity Profile by HPLC-UV/MS Visual_Inspection->HPLC GC_MS Orthogonal Purity & Volatile Impurities by GC-MS Visual_Inspection->GC_MS NMR Identity & Structural Confirmation by ¹H NMR Visual_Inspection->NMR Karl_Fischer Water Content by Karl Fischer Titration Visual_Inspection->Karl_Fischer Data_Comparison Compare Data to Specifications & Previous Lots HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison Karl_Fischer->Data_Comparison Decision Accept or Reject Lot Data_Comparison->Decision

Caption: Workflow for assessing this compound lot variability.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For secondary amines like this compound, which lack a strong UV chromophore, pre-column derivatization is often necessary to enhance detection by UV or fluorescence detectors.[6][7] This not only improves sensitivity but also allows for the separation of closely related impurities. A mass spectrometric detector (MS) can be coupled with HPLC to provide mass information for peak identification.

Experimental Protocol: HPLC with Pre-column Derivatization
  • Derivatizing Reagent Selection: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a suitable choice as it reacts readily with primary and secondary amines to form highly fluorescent and UV-active derivatives.[6]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of each lot of this compound into separate 25 mL volumetric flasks.

    • Dissolve in and dilute to volume with acetonitrile to a concentration of approximately 1 mg/mL.

    • Transfer 100 µL of each sample solution to an autosampler vial.

    • Add 200 µL of 0.1 M borate buffer (pH 8.5).

    • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 15 minutes.

    • Add 500 µL of mobile phase (e.g., 50:50 acetonitrile:water) to quench the reaction and dilute the sample.

  • HPLC-UV/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

    • MS Detection (if available): Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

  • Data Analysis:

    • Calculate the purity of each lot by area percent.

    • Identify and quantify known and unknown impurities relative to the main peak.

    • Compare the impurity profiles of the different lots.

Orthogonal Purity Assessment and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and interaction with the stationary phase, providing a different selectivity profile. Direct injection of amines can be problematic due to their basicity, leading to peak tailing.[8][9] Therefore, a deactivated column or derivatization is recommended. GC-MS is particularly adept at identifying and quantifying volatile impurities such as residual solvents and low-boiling point starting materials.[10][11]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each lot of this compound in a suitable solvent such as dichloromethane or methanol.

    • (Optional Derivatization for improved peak shape): To 1 mL of the sample solution, add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Determine the purity by area percent.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities using an internal or external standard if required.

Identity and Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR is an indispensable tool for confirming the identity and structure of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms in the molecule. For lot-to-lot comparison, the ¹H NMR spectra should be superimposable, and integration of the signals should correspond to the expected number of protons for each functional group.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of each lot of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

  • NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the N-methyl group, the N-H proton (if visible and not exchanged), the cycloheptyl methine proton, and the cycloheptyl methylene protons.

    • Integrate the signals and verify that the ratios are consistent with the structure of this compound.

    • Compare the spectra of different lots for any unexpected signals that might indicate impurities.

Water Content Determination by Karl Fischer Titration

Expertise & Experience: Water is a common impurity in chemical reagents and can significantly affect many chemical reactions. Karl Fischer titration is the gold standard for accurate and precise determination of water content. For amines, a coulometric or volumetric Karl Fischer titrator with a reagent suitable for basic compounds should be used to avoid side reactions.[1][12]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrument Setup:

    • Use a coulometric Karl Fischer titrator with a diaphragm-less or dual-diaphragm cell.

    • Fill the cell with a suitable anolyte (and catholyte, if applicable) for amines.

  • Titration Procedure:

    • Allow the instrument to titrate the solvent to a dry endpoint.

    • Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) into a gas-tight syringe.

    • Inject the sample into the titration cell.

    • The instrument will automatically titrate the water present and display the result in ppm or percentage.

  • Data Analysis:

    • Perform the measurement in triplicate for each lot and report the average value and standard deviation.

    • Compare the water content of the different lots.

Comparative Data Analysis: A Case Study of Three Hypothetical Lots

The following table summarizes hypothetical analytical data for three different lots of this compound, illustrating how lot-to-lot variability can manifest.

Parameter Specification Lot A Lot B Lot C Assessment
Appearance Clear, colorless liquidConformsConformsSlightly yellow liquidLot C Fails
Identity by ¹H NMR Conforms to structureConformsConformsConformsAll Lots Pass
Purity by HPLC (% Area) ≥ 99.0%99.5%99.1%98.2%Lot C Fails
Purity by GC-MS (% Area) ≥ 99.0%99.6%99.2%98.4%Lot C Fails
Water Content (KF) ≤ 0.1%0.05%0.08%0.25%Lot C Fails
Cycloheptanone (GC-MS) ≤ 0.1%0.02%0.08%0.5%Lot C Fails
N,N-dimethylcycloheptylamine (HPLC) ≤ 0.2%0.05%0.15%0.3%Lot C Fails
Individual Unknown Impurity (HPLC) ≤ 0.1%0.08%0.10%0.2%Lot C Fails
Total Impurities (HPLC) ≤ 0.5%0.4%0.8%1.5%Lots B & C Fail
Final Decision Accept Reject Reject

Interpretation of Results:

  • Lot A: Meets all specifications. The purity is high, and impurity levels are well within the acceptable limits. This lot is suitable for use.

  • Lot B: While the purity and most individual impurities are within specification, the total impurity level by HPLC exceeds the limit. This indicates a potential issue with the overall cleanliness of this batch, and it should be rejected.

  • Lot C: Fails on multiple critical parameters: appearance, purity, water content, and levels of specific and unknown impurities. This lot is of poor quality and must be rejected. The presence of color and high levels of cycloheptanone and water suggest issues with the synthesis and/or purification process.

Decision Tree for Lot Acceptance Start New Lot NMR_Conforms Identity Confirmed by NMR? Start->NMR_Conforms Purity_Spec Purity ≥ 99.0% (HPLC & GC)? NMR_Conforms->Purity_Spec Yes Reject Reject Lot NMR_Conforms->Reject No Water_Spec Water Content ≤ 0.1%? Purity_Spec->Water_Spec Yes Purity_Spec->Reject No Impurities_Spec All Impurities within Specs? Water_Spec->Impurities_Spec Yes Water_Spec->Reject No Accept Accept Lot Impurities_Spec->Accept Yes Impurities_Spec->Reject No

Caption: Decision-making process for accepting or rejecting a new lot.

Conclusion: A Commitment to Quality

The assessment of lot-to-lot variability is a critical, yet often overlooked, aspect of ensuring the quality and reproducibility of research and development activities. For a key building block like this compound, a comprehensive analytical strategy employing orthogonal techniques is essential. By implementing the methodologies outlined in this guide, researchers and drug development professionals can confidently qualify incoming batches of this reagent, thereby mitigating risks to their projects and ensuring the integrity of their scientific outcomes. This rigorous approach to quality control is a fundamental pillar of scientific excellence.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • ChemSynthesis. This compound. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Groger, H. (2020). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. Retrieved from [Link]

  • Google Patents. Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Pearson+. Using cyclohexanone as the starting material, describe how each of.... Retrieved from [Link]

  • Google Patents. Preparation of cyclohexane methylamine.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-cycloheptyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of all chemical substances. N-cycloheptyl-N-methylamine is a secondary amine with applications in synthetic chemistry; however, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety standards to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. While data for this specific compound is limited, its classification and the properties of analogous secondary amines, such as N-methylcyclohexylamine, provide a clear and authoritative basis for risk assessment. The primary hazards are corrosivity, potential flammability, and toxicity.[1][2][3]

Aggregated GHS information indicates that this compound causes skin irritation, poses a risk of serious eye damage, and may cause respiratory irritation.[4] Therefore, every step in the disposal process is designed to mitigate exposure and prevent uncontrolled reactions.

Hazard Classification Description GHS Pictogram Primary Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[2][4]CorrosionAvoid all skin contact by using appropriate gloves and lab coats.
Serious Eye Damage Poses a high risk of serious, potentially irreversible eye damage.[2][4]CorrosionWear tightly fitting safety goggles and a face shield.[1]
Acute Toxicity (Oral) Harmful if swallowed, potentially causing severe damage to internal tissues.[2]Exclamation MarkDo not eat, drink, or smoke in the laboratory.
Respiratory Irritation Vapors or mists may cause respiratory tract irritation.[2][4]Exclamation MarkAlways handle within a certified chemical fume hood.[2]
Flammability Analogous amines are classified as flammable liquids.[1][3]FlameKeep away from heat, sparks, open flames, and other ignition sources.[1][3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a self-validating system of safety must be in place. This involves a combination of engineering controls and appropriate PPE.

  • Engineering Controls : All handling of this compound and its waste must occur inside a chemical fume hood to prevent inhalation of vapors.[2]

  • Eye and Face Protection : Wear tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[1]

  • Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Immediately remove and decontaminate any clothing that comes into contact with the chemical.[2][3]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), wear a respirator with an appropriate cartridge for organic vapors.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not enter the environment through drains or general waste.[1] Disposal must be managed through a licensed hazardous waste contractor.

Step 1: Waste Classification

Based on its properties, this compound waste must be classified as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely be categorized as:

  • D002 (Corrosive Waste): Due to its ability to cause severe skin and eye burns.

  • D001 (Ignitable Waste): If its flashpoint is below 140°F (60°C), which is common for similar amines.

Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes required for your location.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.

  • DO NOT mix this compound waste with other waste streams.[1]

  • CRITICAL: Keep this waste stream separate from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3] Amines are basic and can undergo a violent exothermic reaction with these substances.

Step 3: Containerization
  • Primary Container : Use the original container whenever possible.[1]

  • Waste Accumulation Container : If transferring to a designated waste container, ensure it is made of a compatible material (e.g., polyethylene), is in good condition, and has a tightly sealing lid.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive, Flammable, Harmful).

  • Storage : Keep the waste container tightly closed in a dry, cool, and well-ventilated area designated for hazardous waste.[1][2] Store it within a secondary containment system to prevent spills.[5][6]

Step 4: Arranging for Final Disposal
  • Contact EHS : Do not attempt to dispose of this chemical yourself. Contact your organization's EHS department. They will provide the correct container, labels, and schedule a pickup.

  • Licensed Disposal Company : The waste will be handled by a licensed disposal company that specializes in chemical waste, ensuring it is managed in compliance with all local and national regulations.[1][2][3]

Managing Spills and Contaminated Materials

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor. Remove all sources of ignition.[1]

  • Assess the Spill : Only personnel trained in hazardous spill response should perform the cleanup.

  • Contain the Spill : Prevent further leakage if it is safe to do so.[1]

  • Absorb the Material : Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area as directed by your institution's safety protocols.

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

DisposalWorkflow start Unwanted This compound ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat in Fume Hood) start->ppe classify Step 2: Classify as Hazardous Waste (Corrosive D002, Ignitable D001) ppe->classify segregate Step 3: Segregate from Incompatibles (e.g., Acids, Oxidizers) classify->segregate container Step 4: Place in Labeled, Closed Waste Container segregate->container storage Step 5: Store in Designated Secondary Containment Area container->storage ehs Step 6: Contact EHS for Waste Pickup storage->ehs end Final Disposal by Licensed Contractor ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • Safety Data Sheet: Methylamine. Carl ROTH. Retrieved from [Link]

  • This compound | C8H17N. PubChem, National Institutes of Health. Retrieved from [Link]

  • Hazardous Secondary Material (HSM) Recycling Checklist. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Secondary Materials Requirements and the Definition of Solid Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. (2023, February 28). Palmetto Industries. Retrieved from [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA Requirements for Secondary Containment. CP Lab Safety. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Retrieved from [Link]

  • OSHA's toxic and hazardous substances standards. (2023, September 11). J. J. Keller & Associates, Inc. [Video]. YouTube. Retrieved from [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo. Retrieved from [Link]

  • (Cyclohexylmethyl)(methyl)amine | C8H17N. PubChem, National Institutes of Health. Retrieved from [Link]

  • This compound - 42870-65-5. ChemSynthesis. Retrieved from [Link]

  • This compound (C8H17N). PubChemLite. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.